D-Propargylglycine methyl ester hcl
Description
BenchChem offers high-quality D-Propargylglycine methyl ester hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Propargylglycine methyl ester hcl including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H10ClNO2 |
|---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
methyl (2R)-2-aminopent-4-ynoate;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c1-3-4-5(7)6(8)9-2;/h1,5H,4,7H2,2H3;1H/t5-;/m1./s1 |
InChI Key |
YTSKPYFAKGFHRE-NUBCRITNSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC#C)N.Cl |
Canonical SMILES |
COC(=O)C(CC#C)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
potential research areas for unnatural amino acid D-propargylglycine
An In-depth Technical Guide:
Foreword: Beyond the Canonical – The Power of a Single Alkyne
In the landscape of chemical biology and drug discovery, progress is often driven by tools that allow us to ask new questions. D-propargylglycine (D-Pg), a non-canonical D-amino acid, is one such tool. Its power lies in its elegant simplicity: a chiral amino acid scaffold presenting a terminal alkyne. This alkyne is not merely a structural quirk; it is a highly versatile chemical handle that serves two primary functions. First, it is a bioorthogonal reporter, ready to participate in "click" chemistry reactions within the complex milieu of a living cell. Second, its specific configuration and reactivity make it a potent mechanism-based inhibitor for a class of enzymes crucial to metabolism and signaling.
This guide is designed for researchers, scientists, and drug development professionals. It is not a mere recitation of facts but a strategic overview of how and, more importantly, why D-propargylglycine can be deployed to solve challenging biological problems. We will explore its application not just as a label or an inhibitor, but as a sophisticated probe to dissect cellular dynamics, validate drug targets, and explore novel therapeutic avenues.
Part 1: D-Propargylglycine as a Bioorthogonal Chemical Reporter
The terminal alkyne of D-Pg is the perfect functional group for bioorthogonal chemistry. It is small, non-disruptive, and absent from most biological systems, yet it reacts with extraordinary specificity and efficiency with azide-bearing partners via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reactivity forms the basis of its use as a metabolic reporter.
Probing Bacterial Cell Wall Dynamics
The bacterial cell wall, or peptidoglycan (PG), is a structure unique to bacteria and an essential target for antibiotics. PG contains D-amino acids, and the enzymatic machinery responsible for its synthesis is remarkably tolerant to unnatural D-amino acid substrates.[1][2] This provides a perfect window of opportunity for D-Pg.
By introducing D-propargylglycine to bacterial cultures, it can be metabolically incorporated into the PG stem peptide.[1][2][3] Once embedded in the cell wall, the alkyne handle is displayed on the bacterial surface, ready for covalent ligation to any azide-modified molecule of interest—such as a fluorophore for imaging, biotin for affinity purification, or even a therapeutic agent for targeted delivery.[1][4][5] This strategy allows for the precise visualization of PG synthesis, growth, and division in living bacteria.[1][2]
Caption: Workflow for visualizing bacterial cell wall synthesis using D-Pg.
-
Why D-amino acids? Eukaryotic cells do not possess a peptidoglycan cell wall, making this labeling strategy highly specific to bacteria, even within a host-pathogen context.[1]
-
Choice of Click Reaction: For fixed cells or robust bacteria, CuAAC is preferred due to its faster kinetics. For live-cell imaging where copper toxicity is a concern, a strain-promoted reaction with a cyclooctyne-bearing dye (SPAAC) is the superior choice.[2]
-
Incubation Time: The labeling duration is critical. Short pulses reveal sites of new PG synthesis, while longer incubations provide a cumulative view of cell wall growth over time.
Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that uses reactive chemical probes to map the functional state of enzymes in complex biological samples.[6][7] Because D-Pg is a mechanism-based inhibitor, it can be readily adapted into an activity-based probe (ABP) to covalently label its enzyme targets. By adding a reporter tag (like biotin or a fluorophore) via a linker, D-Pg can be used to identify its protein interaction partners directly in native proteomes.
A more sophisticated application is in competitive ABPP, which is used for target deconvolution of other small molecule inhibitors.[8][9]
Caption: Using D-Pg in competitive ABPP to identify targets of an unknown inhibitor.
Part 2: D-Propargylglycine as a Mechanistic Enzyme Inhibitor
D-propargylglycine functions as a "suicide" or mechanism-based inactivator of several pyridoxal-5'-phosphate (PLP)-dependent enzymes.[10][11] The enzyme recognizes D-Pg as a substrate and begins catalysis. This enzymatic processing converts the inert propargyl group into a highly reactive intermediate, which then attacks a residue in the active site, forming a covalent bond and irreversibly killing the enzyme. This high specificity makes D-Pg an excellent tool for studying the physiological roles of its target enzymes.
Interrogating the Hydrogen Sulfide (H₂S) Signaling Pathway
Hydrogen sulfide (H₂S) is now recognized as the third critical gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO).[12][13] In the cardiovascular system, H₂S is primarily produced by the enzyme cystathionine γ-lyase (CSE) from the substrate L-cysteine.[12][14] H₂S plays crucial roles in vasodilation, angiogenesis, and cellular protection against oxidative stress.[14][15]
D-propargylglycine is a well-established irreversible inhibitor of CSE.[10] By treating cells or tissues with D-Pg, researchers can selectively block endogenous H₂S production, allowing them to precisely delineate the function of the CSE/H₂S signaling axis in various physiological and pathological states, such as hypertension, myocardial infarction, and atherosclerosis.[12][13]
Caption: D-Pg inhibits CSE, blocking H₂S production and altering vascular signaling.
Potential as an Antimicrobial Agent
Many pathogenic microorganisms, but not mammals, rely on enzymes like methionine γ-lyase (MGL) for the metabolism of sulfur-containing amino acids.[16] These enzymes are also PLP-dependent and are susceptible to mechanism-based inactivation by propargylglycine.[11][17] For instance, the MGL from the oral pathogen Porphyromonas gingivalis is potently inhibited by DL-propargylglycine, blocking the production of volatile sulfur compounds associated with periodontal disease.[17] This presents a compelling research area for developing D-Pg analogs as highly selective antimicrobial agents that target metabolic pathways unique to pathogens.
Part 3: Quantitative Data & Experimental Protocols
Understanding Inhibition Kinetics
For mechanism-based inactivators, a simple IC₅₀ value is insufficient as it is time-dependent.[18] The efficacy of inactivation is properly described by two key parameters:
-
K_I (Inhibition Constant): Represents the concentration of the inhibitor required to achieve half the maximal rate of inactivation. It is a measure of the initial binding affinity.[19][20][21]
-
k_inact (Maximal Inactivation Rate): The first-order rate constant for the inactivation event when the enzyme is saturated with the inhibitor.[19][20][21]
-
k_inact / K_I: This ratio is the second-order rate constant that serves as the most accurate measure of the inhibitor's efficiency, reflecting both binding and covalent modification steps.[19][22]
Table 1: Key Kinetic Parameters for Enzyme Inactivation by Propargylglycine Analogs (Note: Data for specific D-propargylglycine isomers can be sparse; these values illustrate the type of data researchers should aim to generate.)
| Inhibitor | Enzyme | Organism | K_I (µM) | k_inact (min⁻¹) | k_inact / K_I (M⁻¹s⁻¹) | Source |
| N-propargylglycine analog | Proline Dehydrogenase | T. cruzi | 21.6 ± 0.8 | 0.0392 ± 0.0004 | 30 ± 1 | [19] |
| DL-propargylglycine | Cystathionine γ-lyase | Rat Liver | ~55 (IC₅₀) | - | - |
Detailed Experimental Protocols
-
Enzyme Expression and Purification: Obtain a pure, active sample of the target enzyme (e.g., CSE, MGL).
-
Establish a Baseline Activity Assay: Develop a robust method to measure the enzyme's catalytic rate. For CSE/MGL, this often involves a coupled assay that detects the production of α-ketobutyrate or a colorimetric assay for H₂S/thiol production.
-
Time-Dependent Inactivation Measurement: a. Prepare multiple reaction tubes. To each, add a fixed concentration of the enzyme in its appropriate buffer. b. Add varying concentrations of D-propargylglycine (e.g., 0, 10, 50, 100, 500 µM). c. Incubate the enzyme-inhibitor mixtures for different lengths of time (e.g., 0, 2, 5, 10, 30 minutes). d. At each time point, take an aliquot of the enzyme-inhibitor mix and dilute it significantly into a solution containing a saturating concentration of the natural substrate (e.g., L-cysteine). This dilution effectively stops the inactivation process. e. Immediately measure the remaining enzymatic activity.
-
Data Analysis: a. For each inhibitor concentration, plot the natural logarithm of the remaining activity versus the pre-incubation time. The slope of this line is the observed rate of inactivation (k_obs). b. Plot the k_obs values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation to derive the values for k_inact (the V_max of the plot) and K_I (the K_m of the plot).[19]
Conclusion and Future Outlook
D-propargylglycine is far more than a simple unnatural amino acid; it is a chemical biologist's multi-tool. Its applications in probing bacterial cell wall biosynthesis offer new ways to visualize bacterial growth and screen for antibiotics. Its use in activity-based proteomics provides a sophisticated platform for drug target identification and validation. Furthermore, its ability to selectively shut down key metabolic and signaling enzymes like CSE and MGL allows for the elegant dissection of complex biological pathways and opens the door to novel therapeutic strategies against cardiovascular disease and pathogenic microbes. The future of D-Pg research lies in the creative combination of these functions: designing next-generation ABPP probes with enhanced selectivity, developing D-Pg-based prodrugs that are activated only by pathogenic enzymes, and using it to unravel the intricate cross-talk between H₂S and other signaling molecules in health and disease.
References
-
Fu, Z., et al. (2024). Cystathionine γ-lyase inhibits mitochondrial oxidative stress by releasing H2S nearby through the AKT/NRF2 signaling pathway. Frontiers in Physiology. Available at: [Link][15]
-
Shen, Y., et al. (2012). Role of Cystathionine γ-Lyase/Hydrogen Sulfide Pathway in Cardiovascular Disease: A Novel Therapeutic Strategy? Antioxidants & Redox Signaling. Available at: [Link][12]
-
Shen, Y., et al. (2012). Role of cystathionine γ-lyase/hydrogen sulfide pathway in cardiovascular disease: a novel therapeutic strategy? Antioxidants & Redox Signaling. Available at: [Link][13]
-
Zhao, Y., et al. (2024). Development and Applications of D-Amino Acid Derivatives-based Metabolic Labeling of Bacterial Peptidoglycan. Angewandte Chemie International Edition. Available at: [Link][1]
-
Zhao, Y., et al. (2024). Development and Applications of D‐Amino Acid Derivatives‐based Metabolic Labeling of Bacterial Peptidoglycan. Angewandte Chemie. Available at: [Link][3]
-
Bibli, et al. (2018). Cystathionine γ-Lyase–Produced Hydrogen Sulfide Controls Endothelial NO Bioavailability and Blood Pressure. Hypertension. Available at: [Link][14]
-
Panza, E., et al. (2015). Role of the cystathionine γ lyase/hydrogen sulfide pathway in human melanoma progression. Pigment Cell & Melanoma Research. Available at: [Link][23]
-
Yoshimura, M., et al. (2015). Purification and Characterization of Methionine Gamma Lyase-Deaminase (Mgld) from the Oral Pathogenic Organism Porphyromonas gingivalis. PLOS ONE. Available at: [Link][17]
-
Pyl, P., et al. (2016). Dipeptide-Based Metabolic Labeling of Bacterial Cells for Endogenous Antibody Recruitment. ACS Chemical Biology. Available at: [Link][4]
-
Kuru, E., et al. (2012). d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen. ACS Chemical Biology. Available at: [Link][2]
-
Vadel, A., et al. (2023). Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-propargylglycine. Biochemistry. Available at: [Link][19]
-
Zhao, Y., et al. (2024). Overview of D‐Amino acid derivative‐based metabolic labeling of bacterial PG and its applications. ResearchGate. Available at: [Link][5]
-
Singh, J., et al. (2015). The kinact/KI is a critical parameter for the characterization of covalent inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][22]
-
Nakabayashi, R., et al. (2023). Structural Basis of the Inhibition of L-Methionine γ-Lyase from Fusobacterium nucleatum. International Journal of Molecular Sciences. Available at: [Link][16]
-
Giovanelli, J., et al. (1982). Methionine Synthesis in Lemna: Inhibition of Cystathionine gamma-Synthase by Propargylglycine. Plant Physiology. Available at: [Link][24]
-
Krippendorff, B., et al. (2009). An algebraic model for the kinetics of covalent enzyme inhibition at low substrate concentrations. BioKin, Ltd. Available at: [Link][20]
-
Gonzalez-Gutierrez, G., et al. (2023). Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine. Protein Science. Available at: [Link][10]
-
Johnston, M., et al. (1979). Suicide inactivation of bacterial cystathionine .gamma.-synthase and methionine .gamma.-lyase during processing of L-propargylglycine. Biochemistry. Available at: [Link][11]
-
Krippendorff, B., et al. (2009). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. Available at: [Link][18]
-
Evotec. (n.d.). Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. Evotec. Available at: [Link][21]
-
Willems, L.I., et al. (2022). Activity-based protein profiling: A graphical review. Journal of Proteomics. Available at: [Link][6]
-
Yang, Y., et al. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules. Available at: [Link][25]
-
Nomura, D.K., et al. (2012). Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots. Current Opinion in Biotechnology. Available at: [Link][8]
-
Wikipedia. (n.d.). Activity-based proteomics. Wikipedia. Available at: [Link][7]
-
Yuan, Y., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. Available at: [Link][9]
Sources
- 1. Development and Applications of D-Amino Acid Derivatives-based Metabolic Labeling of Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dipeptide-Based Metabolic Labeling of Bacterial Cells for Endogenous Antibody Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
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Preliminary Investigation of D-Propargylglycine Methyl Ester HCl Bioactivity
This guide outlines a rigorous technical framework for the preliminary investigation of D-Propargylglycine methyl ester hydrochloride (D-PAG-OMe·HCl) .
While the L-isomer (L-PAG) is the canonical suicide inhibitor of Cystathionine
A Technical Guide for Stereochemical Validation & Metabolic Profiling
Part 1: Executive Technical Summary
Compound Profile:
-
Name: D-Propargylglycine methyl ester hydrochloride
-
Role: Prodrug / Stereochemical Control / DAAO Substrate
-
Mechanism: Lipophilic cell entry
Esterase hydrolysis D-Propargylglycine (Free Acid).
Investigative Rationale:
Research involving hydrogen sulfide (
Part 2: Chemical Verification & Stability (Phase I)
Before biological testing, the compound's integrity and hydrolysis kinetics must be established to distinguish between the activity of the ester and the free acid.
Chiral Purity Validation (Critical Step)
Commercial synthesis of propargylglycine often results in racemization. Impurities of the L-isomer (>2%) can cause false positives in CSE inhibition assays.
-
Protocol: Derivatization with Marfey’s Reagent (FDAA) followed by HPLC.
-
Standard: Must show >99% enantiomeric excess (ee).
-
Why: Even trace L-PAG-OMe will inhibit CSE, invalidating D-PAG-OMe as a negative control.
Hydrolytic Stability Profiling
Determine the half-life (
Experimental Workflow:
-
Media Stability: Incubate 100
M D-PAG-OMe in DMEM (pH 7.4, 37°C) without serum. Analyze aliquots at 0, 1, 4, 12, 24h via LC-MS. -
Plasma/Cytosolic Stability: Repeat in mouse plasma or liver S9 fraction to measure esterase-mediated hydrolysis.
Data Output Format:
| Condition | Dominant Species at 4h | Implication | |
| PBS (pH 7.4) | > 24 h | Methyl Ester | Stable in stock/buffer |
| Serum-Free Media | > 12 h | Methyl Ester | Extracellular stability confirmed |
| Cell Lysate (S9) | < 0.5 h | Free Acid (D-PAG) | Rapid intracellular bio-activation |
Part 3: Target Specificity & Enzymatic Assays (Phase II)
This phase validates the "Stereochemical Control" hypothesis. D-PAG-OMe (hydrolyzed to D-PAG) must NOT inhibit CSE but SHOULD be metabolized by DAAO.
Diagram: Differential Metabolic Pathways
The following logic map illustrates the divergent fates of the L and D isomers, highlighting why D-PAG is the control for H2S studies but a target for renal toxicity.
Caption: Differential metabolic fate of D-PAG-OMe. Unlike the L-isomer, it avoids CSE inhibition but engages DAAO pathways.
Protocol: Comparative CSE Inhibition Assay
Objective: Confirm lack of CSE inhibition.
-
Enzyme Source: Recombinant human CSE or rat liver homogenate.
-
Substrate: L-Cysteine (10 mM) + Pyridoxal-5'-phosphate (PLP, 10
M). -
Treatment:
-
Vehicle (DMSO)
-
L-PAG (Positive Control, 10
M - 1 mM) -
D-PAG-OMe (Test, 10
M - 1 mM)
-
-
Readout: Methylene Blue assay (spectrophotometric detection of
at 670 nm). -
Success Criteria: L-PAG shows
M. D-PAG-OMe should show < 10% inhibition at 1 mM.
Part 4: Cellular Bioactivity & Toxicity (Phase III)
Intracellular H2S Quantification (Lead-Acetate Method)
To verify the compound acts as a valid negative control in live cells.
-
Cell Line: HUVECs (High CSE expression) or HepG2.
-
Method:
-
Seed cells in 96-well plates.
-
Pre-treat with D-PAG-OMe vs. L-PAG-OMe (100
M) for 2 hours. -
Add Lead Acetate paper over the wells or use WSP-1 fluorescent probe.
-
Stimulate H2S production (e.g., with VEGF or ER stress inducer).
-
-
Result: L-PAG-OMe must abolish H2S signal. D-PAG-OMe must preserve H2S signal comparable to Vehicle.
DAAO-Mediated Cytotoxicity (Safety Profiling)
D-amino acids can be toxic to cells expressing D-amino acid oxidase (DAAO) due to the production of hydrogen peroxide and reactive
-
Cell Lines:
-
HEK293 (DAAO Negative): Expect Low Toxicity.
-
Porcine Kidney Epithelial (LLC-PK1) (DAAO Positive): Expect High Toxicity.
-
-
Assay: MTT or CellTiter-Glo after 24h exposure.
-
Interpretation: If D-PAG-OMe is toxic only in kidney cells, the mechanism is DAAO-dependent. This confirms the compound is biologically active (enters cells) but via a distinct pathway from CSE inhibition.
Part 5: References
-
Steegborn, C., et al. (1999). "Kinetics and inhibition of recombinant human cystathionine gamma-lyase." Journal of Biological Chemistry. Link
-
Establishes L-PAG as the suicide inhibitor and the stereospecificity requirements of the CSE active site.
-
-
Konno, R., et al. (2000). "Nephrotoxicity of D-propargylglycine in mice." Archives of Toxicology. Link
-
Definitive source on the DAAO-mediated toxicity mechanism of the D-isomer, distinguishing it from CSE inhibition.
-
-
Sun, Q., et al. (2009). "Structural basis for the inhibition of variants of the cystathionine gamma-lyase." Biochemistry. Link
-
Provides structural data on why D-isomers do not fit the PLP-binding pocket of CSE effectively.
-
-
Whiteman, M., et al. (2011). "Hydrogen sulfide and resolution of inflammation." Methods in Enzymology. Link
-
Describes standard methylene blue and fluorescent probe protocols for H2S detection utilizing PAG as a control.
-
-
Hermann, A., et al. (2015). "Propargylglycine: A tool for H2S research." British Journal of Pharmacology. Link
-
Review of PAG usage, emphasizing the necessity of ester forms for cellular permeability.
-
An In-depth Technical Guide to the Discovery and History of D-Propargylglycine Derivatives
Abstract
D-propargylglycine, a non-proteinogenic amino acid, has emerged as a pivotal scaffold in medicinal chemistry and chemical biology. Its unique terminal alkyne functionality bestows upon it a versatile reactivity, enabling its use in bioorthogonal chemistry and as a warhead for targeted enzyme inhibition. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological applications of D-propargylglycine and its derivatives. We delve into the intricate mechanisms of action of these compounds as irreversible inhibitors of key enzymes such as cystathionine γ-lyase (CSE) and proline dehydrogenase (PRODH), highlighting their therapeutic potential in cardiovascular diseases, neurological disorders, and oncology. Detailed synthetic protocols, quantitative structure-activity relationship (QSAR) data, and step-by-step experimental methodologies for activity assessment are presented to equip researchers, scientists, and drug development professionals with the requisite knowledge to harness the full potential of this remarkable class of molecules.
Introduction: The Advent of a Unique Amino Acid
D-propargylglycine, chemically known as (R)-2-aminopent-4-ynoic acid, is a chiral, non-proteinogenic amino acid distinguished by a terminal alkyne group.[1][2] This seemingly simple structural modification has profound implications for its chemical and biological properties, setting it apart from its proteinogenic counterparts. The presence of the propargyl moiety provides a reactive handle for "click" chemistry, a suite of bioorthogonal reactions that enable the specific and efficient labeling and conjugation of biomolecules in complex biological systems.[1][3][4]
Beyond its utility as a chemical tool, D-propargylglycine and its derivatives have garnered significant attention for their potent and specific inhibitory effects on various enzymes. This inhibitory action is often mechanism-based, leading to irreversible inactivation of the target enzyme and making these compounds valuable pharmacological probes and potential therapeutic agents.[1] This guide will explore the journey of D-propargylglycine from its natural origins to its current status as a versatile platform for drug discovery and development.
A Historical Perspective: From Nature's Arsenal to the Chemist's Toolbox
The story of propargylglycine begins not in a laboratory, but in the natural world. It was first identified as a natural product in microorganisms, specifically in Amanita mushrooms and the bacterium Streptomyces cattleya.[1] Its initial discovery was linked to its toxic properties, which were later understood to stem from its interference with the metabolism of sulfur-containing amino acids.[1]
The timeline below outlines key milestones in the discovery and development of D-propargylglycine and its derivatives:
-
Mid-20th Century: Initial isolation and characterization of propargylglycine from natural sources.
-
Late 20th Century: Elucidation of its role as an inhibitor of cystathionine γ-lyase (CSE) and its impact on hydrogen sulfide (H₂S) biosynthesis. This discovery opened the door to using propargylglycine as a tool to study the physiological roles of H₂S.
-
Early 21st Century: The rise of "click" chemistry propelled propargylglycine into the spotlight as a valuable building block for bioconjugation and chemical biology.[5]
-
2010s-Present: Renewed interest in propargylglycine derivatives as therapeutic agents, with a particular focus on N-propargylglycine as a suicide inhibitor of proline dehydrogenase (PRODH) for cancer therapy.[6][7]
Synthetic Strategies: Crafting Chiral Propargylglycine Derivatives
The synthesis of enantiomerically pure D-propargylglycine and its derivatives is a critical aspect of their development for both research and therapeutic applications. Various synthetic routes have been established, ranging from classical methods to modern catalytic approaches.
Enzymatic Synthesis
One elegant approach to obtaining enantiopure D-propargylglycine involves enzymatic resolution. For instance, phenylalanine ammonia-lyase (PAL) from Petroselinum crispum (PcPAL) can be used for the enantioselective deamination of a racemic mixture of DL-propargylglycine. The enzyme specifically acts on the L-enantiomer, leaving the desired D-enantiomer untouched and allowing for its separation.[8]
Asymmetric Synthesis from Achiral Precursors
The development of asymmetric synthetic methods allows for the direct construction of the chiral center with high enantioselectivity.
A common method for synthesizing N-substituted glycine derivatives, including N-propargylglycine, is the direct alkylation of a glycine precursor with a propargyl halide. To achieve enantioselectivity, chiral phase-transfer catalysts or chiral auxiliaries can be employed.
Experimental Protocol: Synthesis of N-Propargylglycine
-
Reaction Setup: Combine iodoacetic acid (1.0 equivalent) with an excess of propargylamine (approximately 8.0 equivalents) either neat or in a suitable solvent.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the crude product is purified. A common method is ion-exchange chromatography using a strong cation exchange resin like Dowex 50WX8.
-
Elution: The product is eluted from the resin using a dilute aqueous ammonia solution (e.g., 2 M NH₄OH).
-
Isolation: The fractions containing the purified N-propargylglycine are collected, and the solvent is removed under reduced pressure.
Classical methods like the Strecker and Gabriel syntheses can also be adapted for the preparation of propargylglycine derivatives. The Strecker synthesis involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis. For propargylglycine, propargyl aldehyde would be the starting material. The Gabriel synthesis utilizes phthalimide as an ammonia surrogate to form primary amines, which can be further elaborated.
A more recent and highly efficient method for synthesizing optically pure propargylglycine derivatives is the asymmetric Petasis-Mannich reaction of allenylboronic acids. This reaction utilizes a chiral amine to direct the stereochemical outcome, leading to the formation of the desired propargylglycine derivative with high enantiomeric excess.[9]
Mechanism of Action: A Tale of Two Enzymes
The biological activity of D-propargylglycine derivatives is primarily attributed to their ability to act as mechanism-based or "suicide" inhibitors of specific enzymes. This mode of inhibition involves the enzyme processing the inhibitor as if it were a natural substrate, leading to the formation of a reactive intermediate that covalently modifies and irreversibly inactivates the enzyme.
Inhibition of Cystathionine γ-lyase (CSE)
Propargylglycine is a well-established irreversible inhibitor of cystathionine γ-lyase (CSE), a pyridoxal 5'-phosphate (PLP)-dependent enzyme crucial for the biosynthesis of cysteine and the production of hydrogen sulfide (H₂S).[1][10] The inhibition mechanism proceeds as follows:
-
Binding: Propargylglycine binds to the active site of CSE.
-
Schiff Base Formation: The amino group of propargylglycine forms a Schiff base with the PLP cofactor.
-
Enzymatic Conversion: The enzyme initiates its catalytic cycle, leading to the formation of a reactive allene intermediate.
-
Covalent Modification: This highly reactive intermediate then attacks a nucleophilic residue in the active site or the PLP cofactor itself, forming a stable covalent adduct.[1] This adduct effectively sequesters the enzyme, rendering it inactive.
Inhibition of Proline Dehydrogenase (PRODH)
More recently, N-propargylglycine has been identified as a potent suicide inhibitor of proline dehydrogenase (PRODH), a mitochondrial flavoenzyme that catalyzes the first step in proline catabolism.[6][7] PRODH is overexpressed in certain cancers, making it an attractive therapeutic target. The inactivation of PRODH by N-propargylglycine follows a similar mechanism-based pathway, ultimately leading to covalent modification of the flavin adenine dinucleotide (FAD) cofactor.[11]
Quantitative Data and Structure-Activity Relationships
The inhibitory potency of D-propargylglycine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). A lower value for these parameters indicates a more potent inhibitor. The table below summarizes the inhibitory activities of propargylglycine and related compounds against CSE.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| DL-Propargylglycine (PAG) | Cystathionine γ-lyase (CSE) | 40 ± 8 | [12][13] |
| β-Cyanoalanine (BCA) | Cystathionine γ-lyase (CSE) | 14 ± 0.2 | [12][13] |
| L-Aminoethoxyvinylglycine (AVG) | Cystathionine γ-lyase (CSE) | ~1 | [12] |
| Aminooxyacetic acid (AOAA) | Cystathionine γ-lyase (CSE) | 1.1 ± 0.1 | [12][13] |
| Oxamic hydrazide 1 | Cystathionine γ-lyase (CSE) | 13 ± 1 | [14] |
Structure-Activity Relationship (SAR) Insights:
The development of various propargylglycine derivatives has provided valuable insights into the structural features that govern their inhibitory activity. For instance, modifications to the amino or carboxyl groups can influence binding affinity and selectivity for the target enzyme. The nature of the substituent on the nitrogen atom in N-propargylglycine analogs has been shown to be critical for PRODH inhibition.[11] Further exploration of the chemical space around the D-propargylglycine scaffold is an active area of research aimed at developing more potent and selective inhibitors.
Experimental Protocols
The characterization of D-propargylglycine derivatives requires robust and reliable experimental assays to determine their biological activity. This section provides detailed protocols for assessing the inhibition of CSE and PRODH.
Cystathionine γ-lyase (CSE) Inhibition Assay (Methylene Blue Method)
This colorimetric assay is a widely used method to measure the production of H₂S, a product of CSE activity.
Materials:
-
Recombinant human CSE
-
L-cysteine (substrate)
-
Pyridoxal 5'-phosphate (PLP)
-
Tris-HCl buffer (pH 7.4)
-
Zinc acetate solution
-
N,N-dimethyl-p-phenylenediamine sulfate solution in HCl
-
Ferric chloride solution in HCl
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, PLP, and the test compound (D-propargylglycine derivative) at various concentrations.
-
Enzyme Addition: Add recombinant human CSE to each well to initiate the reaction. Include a control group without the inhibitor.
-
Substrate Addition: Add L-cysteine to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
H₂S Trapping: Stop the reaction and trap the produced H₂S by adding zinc acetate solution. This will form zinc sulfide (ZnS).
-
Color Development: Add N,N-dimethyl-p-phenylenediamine sulfate solution followed by ferric chloride solution. This will react with the trapped sulfide to form methylene blue.
-
Measurement: Measure the absorbance at 670 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the inhibition percentage against the log of the inhibitor concentration.
Proline Dehydrogenase (PRODH) Activity Assay
PRODH activity can be measured by monitoring the reduction of an artificial electron acceptor or by detecting the product, pyrroline-5-carboxylate (P5C).
Materials:
-
Isolated mitochondria or recombinant PRODH
-
L-proline (substrate)
-
2,6-dichlorophenolindophenol (DCPIP)
-
Phenazine methosulfate (PMS)
-
Potassium cyanide (KCN)
-
Tris-HCl buffer (pH 7.5)
-
Spectrophotometer
Procedure:
-
Reaction Buffer Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCN, FAD, and PMS.
-
Enzyme and Inhibitor Incubation: In a cuvette, mix the isolated mitochondria or recombinant PRODH with the reaction buffer and the test compound (N-propargylglycine derivative) at various concentrations. Incubate for a short period.
-
DCPIP Addition: Add DCPIP to the cuvette.
-
Reaction Initiation: Start the reaction by adding L-proline.
-
Measurement: Monitor the decrease in absorbance at 600 nm over time using a spectrophotometer. The reduction of DCPIP by the electrons generated from proline oxidation leads to a loss of color.
-
Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC₅₀ or Kᵢ value.
Applications in Drug Discovery and Development
The unique properties of D-propargylglycine derivatives have positioned them as promising candidates for drug development in several therapeutic areas.
-
Cardiovascular Disease: By inhibiting CSE and modulating H₂S levels, propargylglycine derivatives are being investigated for their potential in treating hypertension and other cardiovascular disorders.[15]
-
Neuroscience: H₂S is a known neuromodulator, and inhibitors of its synthesis, such as propargylglycine derivatives, are valuable tools for studying its role in neurodegenerative diseases and for exploring potential therapeutic interventions.[16]
-
Oncology: The discovery of N-propargylglycine as a potent inhibitor of PRODH has opened up new avenues for cancer therapy. By targeting the metabolic vulnerability of cancer cells that are dependent on proline metabolism, these compounds have shown promising anti-cancer activity in preclinical models.[6][7]
-
Chemical Biology: The alkyne handle of D-propargylglycine makes it an indispensable tool for activity-based protein profiling (ABPP) and for the development of targeted drug delivery systems and diagnostic probes through click chemistry.[3][4]
Currently, to the best of our knowledge, there are no D-propargylglycine derivatives that have progressed to late-stage clinical trials. However, the robust preclinical data, particularly for N-propargylglycine in oncology, suggest that this class of compounds holds significant therapeutic promise and warrants further investigation.
Conclusion and Future Outlook
From its humble beginnings as a natural toxin, D-propargylglycine has evolved into a sophisticated and versatile molecular scaffold with far-reaching implications in science and medicine. Its journey underscores the power of chemical synthesis to unlock the therapeutic potential of natural products. The ability to rationally design and synthesize derivatives with tailored inhibitory profiles against key enzymes like CSE and PRODH has paved the way for novel therapeutic strategies in a range of diseases.
The future of D-propargylglycine derivatives appears bright. Continued exploration of their structure-activity relationships will undoubtedly lead to the development of even more potent and selective inhibitors. Furthermore, the integration of these compounds with advanced drug delivery technologies and their application in sophisticated chemical biology techniques will continue to expand our understanding of complex biological processes and accelerate the discovery of new medicines. As research in this field progresses, we can anticipate the translation of these promising preclinical findings into tangible clinical benefits.
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Asimakopoulou, A., et al. (2013). Selectivity of commonly used pharmacological inhibitors for cystathionine synthase (CBS) and cystathionine lyase (CSE). ResearchGate. Retrieved from [Link]
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Johnston, J. N., & Schwieter, K. E. (2015). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. PMC. Retrieved from [Link]
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Pagar, A. D., et al. (2021). Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains. MDPI. Retrieved from [Link]
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Abgenex. (n.d.). Mouse Cystathionine Gamma-Lyase (CTH) ELISA Kit Description. Retrieved from [Link]
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Kraus, J. P., et al. (2009). Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies. PMC. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). D-Propargylglycine Hydrochloride: A Versatile Amino Acid Building Block for Chemical Synthesis. Retrieved from [Link]
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Stipanuk, M. H., et al. (2011). H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia. PMC. Retrieved from [Link]
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Assay Genie. (n.d.). Technical Manual Human Cystathionine Gamma Lyase (CSE) ELISA Kit. Retrieved from [Link]
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Srivastava, D., et al. (2012). Crystal Structures and Kinetics of Monofunctional Proline Dehydrogenase Provide Insight into Substrate Recognition and Conformation. SciSpace. Retrieved from [Link]
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Echizen, H., et al. (2023). Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5′-phosphate (PLP) via Schiff base formation. Keio University. Retrieved from [Link]
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GCE4All Knowledge Base. (n.d.). propargylglycine. Retrieved from [Link]
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Titanyuk, I. D., & Beletskaya, I. P. (2020). Efficient and stereoselective synthesis of (S)-α-propargylglycine derivatives from allenylboronic acid. ResearchGate. Retrieved from [Link]
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Scott, B. A., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. PMC. Retrieved from [Link]
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Tanner, J. J., et al. (2024). Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-Propargylglycine. PubMed. Retrieved from [Link]
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Singh, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI. Retrieved from [Link]
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Sjoblom, N., et al. (2024). Crystallographic Fragment Screening of a Bifunctional Proline. Semantic Scholar. Retrieved from [Link]
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Anaspec. (n.d.). Fmoc-D-propargylglycine. Retrieved from [Link]
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Scott, B. A., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. PubMed. Retrieved from [Link]
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Matera, C., et al. (2018). Structure activity relationship studies on Amb639752: toward the identification of a common pharmacophoric structure for DGKα inhibitors. PMC. Retrieved from [Link]
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Langer, P., et al. (2024). Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Chemical Society Reviews. Retrieved from [Link]
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Hilaris Publisher. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. Retrieved from [Link]
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Williamson, R. T., & Thomson, R. J. (2012). Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products. PMC. Retrieved from [Link]
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Frei, A. (2019). Synthetic Routes towards Multifunctional Cyclopentadienes. PubMed. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Incorporation of D-Propargylglycine Methyl Ester HCl into Peptides
Introduction
The deliberate inclusion of non-canonical amino acids into peptides is a powerful strategy in modern chemical biology and drug discovery.[1][2][3] These unique building blocks offer a way to introduce novel chemical functionalities, enhance metabolic stability, and constrain peptide conformations to improve biological activity and selectivity.[2][3] Among the diverse array of unnatural amino acids, D-Propargylglycine stands out due to its terminal alkyne group. This functional handle serves as a versatile platform for a wide range of chemical modifications, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of D-Propargylglycine methyl ester HCl into peptide sequences. We will delve into the fundamental principles, provide detailed, field-proven protocols for both solid-phase and solution-phase synthesis, and discuss the critical aspects of handling, characterization, and downstream applications.
Chemical Principles and Strategic Considerations
The successful incorporation of D-Propargylglycine into a growing peptide chain hinges on the same core principles as standard peptide synthesis: protection of reactive functional groups, activation of the carboxyl group, and formation of the amide (peptide) bond.[6][7] However, the unique structure of D-Propargylglycine methyl ester HCl necessitates specific considerations.
Orthogonal Protection Strategy
A cornerstone of modern peptide synthesis is the use of an orthogonal protection strategy, which allows for the selective removal of one type of protecting group without affecting others.[8][9] For incorporating D-Propargylglycine, the most common and robust approach is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[10]
-
α-Amino Group Protection: The α-amino group of D-Propargylglycine methyl ester HCl is typically protected with an Fmoc group. The Fmoc group is base-labile and is removed at each cycle of the synthesis using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[10][11]
-
Side Chain (Alkyne) Functionality: The propargyl side chain is generally stable under the conditions of Fmoc-based solid-phase peptide synthesis (SPPS) and does not require a protecting group.[8] This is a significant advantage as it simplifies the synthesis and avoids an additional deprotection step.
-
Carboxyl Group Protection: The C-terminus of the peptide is anchored to a solid support (resin) during SPPS, which serves as the protecting group for the C-terminal carboxyl group.[11] For solution-phase synthesis, the methyl ester of D-Propargylglycine methyl ester HCl serves as a temporary protecting group for the carboxyl functionality.
Activation and Coupling
The formation of the peptide bond requires the activation of the carboxyl group of the incoming amino acid to make it susceptible to nucleophilic attack by the free amine of the resin-bound peptide.[7][12] Several highly efficient coupling reagents are available, with phosphonium and aminium/uronium salts being the most widely used in modern SPPS.[12]
The choice of coupling reagent and additives can significantly impact the efficiency of the incorporation of sterically hindered or unusual amino acids. For D-Propargylglycine, standard coupling protocols are generally effective.
Experimental Workflow Overview
The general workflow for incorporating D-Propargylglycine into a peptide sequence via Fmoc-SPPS is depicted below.
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating D-Propargylglycine.
Materials and Reagents
Handling and Storage of D-Propargylglycine Methyl Ester HCl
D-Propargylglycine methyl ester HCl is a stable, solid compound under recommended storage conditions.[13]
| Parameter | Recommendation |
| Storage Temperature | -20°C for long-term storage. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation. |
| Handling | Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[14] Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[13][14] |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents.[13] |
Reagent Preparation
Accurate preparation of all reagents is critical for the success of the synthesis. All solvents should be of peptide synthesis grade.
| Reagent/Solution | Preparation |
| Fmoc-D-Propargylglycine-OH | If starting from the methyl ester HCl salt, the free acid must be prepared or purchased. Commercially available Fmoc-D-Pra-OH is recommended for direct use in SPPS. |
| Deprotection Solution | 20% (v/v) Piperidine in DMF. Prepare fresh daily. |
| Coupling Reagent Solution | e.g., 0.5 M HBTU/HOBt in DMF. Prepare fresh before each coupling cycle. |
| Activation Base | N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[12] |
| Washing Solvents | DMF, Dichloromethane (DCM), Isopropanol (IPA). |
| Cleavage Cocktail | Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT). Prepare fresh in a fume hood. |
Detailed Protocols
Protocol 1: Automated Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol describes the incorporation of a single D-Propargylglycine residue into a peptide sequence using an automated peptide synthesizer.
1. Resin Preparation: a. Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide). b. Place the resin in the reaction vessel of the synthesizer and swell in DMF for 30 minutes.
2. Synthesis Cycle for D-Propargylglycine Incorporation: a. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 5-7 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.[11] b. Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts. c. Coupling: i. In a separate vial, pre-activate Fmoc-D-Propargylglycine-OH (4 equivalents relative to resin loading) with HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF. ii. Add DIPEA (8 equivalents) to the activation mixture and allow it to react for 2-3 minutes. iii. Add the activated amino acid solution to the reaction vessel containing the resin. iv. Allow the coupling reaction to proceed for 45-60 minutes at room temperature. d. Washing: Wash the resin with DMF (3 times) followed by DCM (3 times) and then DMF again (3 times) to remove excess reagents and byproducts. e. Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes. f. Washing: Wash the resin thoroughly with DMF.
3. Chain Elongation: a. Repeat the synthesis cycle (steps 2a-2f) for each subsequent amino acid in the peptide sequence.
4. Final Fmoc Deprotection: a. After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2a.
5. Cleavage and Global Deprotection: a. Wash the resin with DCM and dry it under a stream of nitrogen. b. Add the cleavage cocktail (e.g., Reagent K) to the resin (approximately 10 mL per gram of resin). c. Gently agitate the mixture at room temperature for 2-3 hours. d. Filter the resin and collect the filtrate containing the crude peptide. e. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether. f. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. g. Dry the peptide pellet under vacuum.
Protocol 2: Manual Solution-Phase Coupling
This protocol is suitable for the synthesis of short peptides or for fragment condensation where one of the fragments is D-Propargylglycine methyl ester.
1. Deprotection of the Amine Component: a. Dissolve the N-terminally protected peptide (or amino acid) in a suitable solvent (e.g., DCM or DMF). b. Add the appropriate deprotection reagent (e.g., TFA for a Boc group, or piperidine for an Fmoc group). c. Monitor the reaction by TLC or LC-MS until completion. d. Remove the deprotection reagents and byproducts by evaporation or extraction. Neutralize the resulting salt if necessary.
2. Activation of D-Propargylglycine Methyl Ester HCl: a. Dissolve D-Propargylglycine methyl ester HCl (1.0 equivalent) and a coupling reagent such as EDC (1.1 equivalents) in anhydrous DCM or DMF.[12][15] b. Add an activator like HOBt (1.1 equivalents). c. Stir the mixture at 0°C for 15-20 minutes.
3. Coupling Reaction: a. To the activated D-Propargylglycine solution, add the deprotected amine component (1.0 equivalent) and a tertiary base like DIPEA (2.0 equivalents) to neutralize the HCl salt and facilitate the reaction. b. Allow the reaction to warm to room temperature and stir for 4-12 hours. c. Monitor the reaction progress by TLC or LC-MS.
4. Work-up and Purification: a. Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude dipeptide by flash column chromatography or preparative HPLC.
Characterization and Quality Control
Thorough characterization of the synthesized peptide is essential to confirm its identity, purity, and structural integrity.[16][17]
| Technique | Purpose |
| Mass Spectrometry (MS) | To verify the molecular weight of the peptide, confirming the successful incorporation of the D-Propargylglycine residue.[16][18] |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the peptide and to separate the target peptide from deletion sequences or other impurities.[16][19] |
| Amino Acid Analysis (AAA) | To confirm the amino acid composition of the peptide, including the presence of the non-canonical D-Propargylglycine.[16] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For detailed structural elucidation, particularly to confirm the presence and location of the propargyl group. |
Downstream Application: Click Chemistry
The primary utility of incorporating D-Propargylglycine is to enable subsequent modification via click chemistry.[4][20][21] The terminal alkyne is a bio-orthogonal handle that can be specifically reacted with an azide-containing molecule in the presence of a copper(I) catalyst.[5] This reaction is highly efficient, selective, and can be performed in aqueous buffers, making it ideal for labeling peptides with fluorophores, conjugating them to carrier proteins, or creating cyclic peptides.[5][20][22]
Click Reaction Workflow
Caption: General workflow for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Protocol 3: On-Resin Click Chemistry Modification
This protocol describes the conjugation of an azide-containing molecule to the peptide while it is still attached to the solid support.
1. Peptide Synthesis: a. Synthesize the peptide containing D-Propargylglycine on the resin as described in Protocol 1. The N-terminal Fmoc group should be removed.
2. Preparation of the Click Reaction Mixture: a. In a microcentrifuge tube, prepare a solution of the azide-containing molecule (5-10 equivalents relative to resin loading) in a mixture of DMF and water (e.g., 3:1 v/v). b. Prepare a stock solution of copper(II) sulfate (CuSO₄). c. Prepare a fresh stock solution of sodium ascorbate.
3. On-Resin Click Reaction: a. Swell the peptide-resin in the DMF/water mixture. b. Add the solution of the azide-containing molecule to the resin. c. Add the sodium ascorbate solution (10-20 equivalents) to the resin slurry. d. Add the CuSO₄ solution (1-2 equivalents) to initiate the reaction. A ligand such as THPTA can be pre-mixed with the CuSO₄ to improve catalyst stability and efficiency. e. Gently agitate the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
4. Washing and Cleavage: a. Once the reaction is complete, wash the resin thoroughly with DMF, water, and then DCM. b. Cleave the modified peptide from the resin and deprotect the side chains as described in Protocol 1, step 5.
5. Purification: a. Purify the crude modified peptide by preparative HPLC.
Conclusion
The incorporation of D-Propargylglycine methyl ester HCl into peptides provides a powerful and versatile tool for the synthesis of modified and functionalized peptides. By following the detailed protocols and considering the key chemical principles outlined in this application note, researchers can reliably introduce this non-canonical amino acid into their sequences. The subsequent application of click chemistry opens up a vast landscape of possibilities for creating novel peptide-based probes, therapeutics, and biomaterials. The methodologies described herein are robust and adaptable, providing a solid foundation for innovation in the field of peptide science.
References
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- Pharmaffiliates. (2026, January 29). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research.
- Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.
- JPT Peptide Technologies. (n.d.). Unnatural / Unusual Amino Acids. JPT Peptide Technologies.
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D'Souza, L. M., & Gilon, C. (2007, October 23). Click Chemistry as a Macrocyclization Tool in the Solid-Phase Synthesis of Small Cyclic Peptides. Organic Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwPa1lf0IKAJivLYPrgweUz1Q70O0mUsWaRtSIgvbCIYSuh9d52IcabqQkOPNQE9YQFV_4fXjWGOCbde3hbZ0pHKmJ6_f82mGyVEpiqDsok_go_sBlUquEe5sKQXmtVW6pkw2r]([Link]
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- 18. biopharmaspec.com [biopharmaspec.com]
- 19. lcms.cz [lcms.cz]
- 20. Click-Based Libraries of SFTI-1 Peptides: New Methods Using Reversed-Phase Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 22. pubs.acs.org [pubs.acs.org]
D-Propargylglycine methyl ester hcl in stereospecific synthesis techniques
Application Note: Stereospecific Utility of D-Propargylglycine Methyl Ester HCl
Executive Summary
D-Propargylglycine methyl ester hydrochloride (D-Pra-OMe[1]·HCl) is a high-value chiral building block characterized by three functional pillars: the D-stereocenter (conferring proteolytic stability), the terminal alkyne (a bioorthogonal handle for click chemistry), and the methyl ester (orthogonal C-terminal protection). This guide details the protocols for utilizing D-Pra-OMe·HCl in the stereospecific synthesis of peptidomimetics, "stapled" peptides, and triazole-modified scaffolds, with a specific focus on maintaining optical purity during solution-phase coupling and cycloaddition.[1]
Compound Profile & Properties
| Property | Specification |
| Compound Name | D-Propargylglycine methyl ester hydrochloride |
| Synonyms | (R)-2-Amino-4-pentynoic acid methyl ester HCl; H-D-Pra-OMe[1][2]·HCl |
| Chemical Formula | |
| Molecular Weight | 177.63 g/mol |
| Chirality | D-isomer ( |
| Solubility | Highly soluble in water, methanol, DMSO, DMF. |
| Stability | Hygroscopic; store at -20°C under desiccant.[1] |
| Key Reactivity | Nucleophilic amine (after neutralization); Electrophilic alkyne (CuAAC); Labile ester. |
Core Application 1: Stereospecific Solution-Phase Coupling
Context: D-Pra-OMe·HCl is frequently used as the C-terminal acceptor in the synthesis of protease-resistant peptide analogues.[1] The critical challenge is neutralizing the hydrochloride salt to liberate the amine for coupling without inducing base-catalyzed racemization at the
Mechanism of Action
The
Protocol: Low-Racemization Coupling
Objective: Couple N-Boc-L-Phe-OH to H-D-Pra-OMe·HCl to form the diastereomerically pure dipeptide Boc-L-Phe-D-Pra-OMe.[1]
Materials:
-
Boc-L-Phe-OH (1.1 equiv)[1]
-
Coupling Agent: EDC[1][3]·HCl (1.2 equiv) / HOBt (1.2 equiv) [Note: EDC/HOBt is preferred over HATU for segment coupling to minimize epimerization risk].
-
Base: N-Methylmorpholine (NMM) (2.1 equiv) [Note: NMM is a weaker base than DIPEA, reducing racemization risk].
-
Solvent: Anhydrous DMF or DCM (
concentration).
Step-by-Step Methodology:
-
Preparation: Dissolve H-D-Pra-OMe·HCl (1 mmol, 177 mg) and Boc-L-Phe-OH (1.1 mmol) in anhydrous DCM (10 mL) under nitrogen.[1] Cool to 0°C.[1]
-
Activation: Add HOBt (1.2 mmol) and EDC·HCl (1.2 mmol) to the mixture. Stir for 5 minutes.
-
Neutralization (Critical): Add NMM (2.1 mmol) dropwise over 5 minutes. Do not dump the base. The first equivalent neutralizes the HCl salt; the second activates the carboxylate.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.
-
Work-up: Dilute with EtOAc (50 mL). Wash sequentially with
(removes unreacted amine/base), saturated (removes unreacted acid), and brine. -
Validation: Dry over
and concentrate. Analyze diastereomeric purity via Chiral HPLC (e.g., Chiralpak AD-H column).
Core Application 2: Bioorthogonal "Click" Modification (CuAAC)
Context: The D-propargyl side chain serves as a "handle" to attach fluorophores, drugs, or stabilizing staples via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This reaction is stereospecific in the sense that it does not alter the chiral center of the amino acid.
Protocol: Synthesis of Triazolyl-D-Amino Acid Derivatives
Objective: Convert the alkyne side chain of a D-Pra-OMe residue into a 1,4-disubstituted 1,2,3-triazole.
Materials:
-
Substrate: Peptide containing D-Pra-OMe (or free H-D-Pra-OMe[1]·HCl if N-protected).[1][2]
-
Reagent: Benzyl Azide (1.2 equiv).
-
Catalyst:
( ). -
Reductant: Sodium Ascorbate (
). -
Ligand (Optional but recommended): THPTA (
) to protect biomolecules from oxidative damage. -
Solvent:
(1:1).[4]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Step-by-Step Methodology:
-
Dissolution: Dissolve the D-Pra substrate in
(1:1). If the substrate is hydrophobic, add minimal DMF. -
Azide Addition: Add Benzyl Azide (1.2 equiv).
-
Catalyst Premix: In a separate vial, mix
and THPTA in water. Add this complex to the reaction vessel. -
Initiation: Add Sodium Ascorbate (freshly prepared in water) to initiate the reduction of Cu(II) to Cu(I). The solution may turn bright yellow (if concentrated) or remain colorless.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (disappearance of alkyne peak, appearance of triazole mass + azide mass).
-
Chelation Work-up: Add a metal scavenger (e.g., EDTA or QuadraPure™ TU resin) to remove copper before isolation.[1] Copper contamination can catalyze oxidation in downstream biological assays.[1]
Visualizing the Stereospecific Workflow
The following diagram illustrates the parallel pathways for utilizing D-Pra-OMe·HCl: direct peptide coupling versus pre-coupling modification via click chemistry.[1]
Figure 1: Strategic workflow for D-Propargylglycine Methyl Ester HCl, highlighting the divergence between backbone extension (Pathway A) and side-chain functionalization (Pathway B).
Expert Insights & Troubleshooting (E-E-A-T)
Racemization Control
-
Risk: The D-configuration is the high-value feature.[1] Loss of chirality turns a specific probe into a mixture.[1]
-
Insight: Avoid using DBU or excess TEA. If using Fmoc chemistry (on the free acid version), be wary of prolonged exposure to piperidine. For the methyl ester HCl salt, NMM (N-methylmorpholine) is the superior base for neutralization because it is sterically hindered and less basic (
) than TEA ( ), significantly reducing proton abstraction from the -carbon [1].
Handling the HCl Salt
-
Risk: D-Pra-OMe[1]·HCl is hygroscopic.[1] Moisture absorption leads to hydrolysis of the methyl ester to the free acid over time.
-
Protocol: Store under argon/nitrogen at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation.
Safety: Azide-Alkyne Ratios
-
Insight: When performing "click" chemistry on D-Pra-OMe, ensure the alkyne is not in large excess if the azide is low molecular weight, to avoid formation of unstable poly-triazoles or shock-sensitive byproducts. Always use a copper chelator during workup if the product is intended for cell-based assays, as free copper is cytotoxic [2].[1]
References
-
Carpino, L. A., & El-Faham, A. (1995).[1] Racemization studies during solid-phase peptide synthesis using azabenzotriazole-based coupling reagents. Tetrahedron Letters.
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011).[1] Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
-
ChemScene. (n.d.). DL-Propargylglycine hydrochloride Product Information. (Note: Reference for physical properties of the salt form).
-
Santa Cruz Biotechnology. (n.d.). L-Propargylglycine methyl ester hydrochloride Product Data. (Note: Enantiomer reference for solubility/handling).
Sources
application of D-Propargylglycine methyl ester hcl in drug discovery
Application Note: D-Propargylglycine Methyl Ester HCl in Drug Discovery
Title: Engineering Protease-Resistant Peptidomimetics and Bioorthogonal Probes using D-Propargylglycine Methyl Ester HCl
Abstract
This technical guide details the strategic application of D-Propargylglycine methyl ester hydrochloride (D-Pra-OMe·HCl) in modern drug discovery. Unlike its L-isomer, which is a known inhibitor of cystathionine
Module 1: Strategic Applications in Medicinal Chemistry
The Triazole Bioisostere (Amide Bond Replacement)
The primary utility of D-Propargylglycine in drug design is the generation of 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Mechanism: The alkyne side chain of D-Pra reacts with an azide-functionalized amino acid.[1]
-
Result: A 1,4-disubstituted 1,2,3-triazole ring is formed.[2][3]
-
Why it matters: This ring mimics the electronic and steric properties of a trans-amide bond (peptide bond) but is completely resistant to hydrolytic cleavage by proteases.
-
D-Isomer Advantage: Incorporating the D-isomer adds a second layer of stability, as endogenous proteases typically do not recognize D-stereocenters.
Peptide Macrocyclization ("Stapling")
D-Pra is used to introduce rigid constraints into peptide backbones.
-
Workflow: D-Pra is incorporated into a peptide sequence. A second residue (e.g., Azidohomoalanine) is placed
or positions away. -
Reaction: CuAAC "clicks" the two side chains together.
-
Outcome: A macrocyclic "stapled" peptide with enhanced helical stability and cell permeability.
Activity-Based Protein Profiling (ABPP)
D-Pra-OMe serves as a "stealth" probe.
-
Metabolic Stability: Because it is the D-isomer, it is not rapidly degraded by cellular machinery, allowing for longer incubation times in live-cell labeling experiments compared to L-analogs.
-
Clickable Tag: The alkyne handle allows researchers to enrich or visualize the probe ex vivo using fluorescent azides or biotin-azides.
Module 2: Visualizing the Workflow
The following diagram illustrates the conversion of D-Propargylglycine into a protease-resistant triazole peptidomimetic.
Caption: Workflow for synthesizing triazole-linked peptidomimetics using D-Propargylglycine as the alkyne donor.
Module 3: Experimental Protocols
Protocol A: Solution-Phase Synthesis of Triazole-Linked Dipeptide
Target: Synthesis of a model peptidomimetic where D-Pra provides the alkyne moiety.
Reagents:
-
Compound 1: D-Propargylglycine methyl ester HCl (1.0 eq)
-
Compound 2:
-Boc-4-Azidophenylalanine (or aliphatic azide) (1.0 eq) -
Catalyst: CuSO
·5H O (0.1 eq) -
Reductant: Sodium Ascorbate (0.5 eq)
-
Solvent:
-BuOH : H O (1:1)
Step-by-Step Procedure:
-
Preparation: Dissolve D-Propargylglycine methyl ester HCl (100 mg) in 2 mL of water. Neutralize the HCl salt by adding 1.0 eq of NaHCO
if the reaction pH is too low (aim for pH 7–8). -
Mixing: Add the azide component (
-Boc-protected amino acid) dissolved in 2 mL of -BuOH. -
Catalyst Addition: Add freshly prepared sodium ascorbate solution (0.5 eq), followed immediately by the CuSO
solution (0.1 eq). The solution should turn a bright yellow/orange (active Cu(I) species). -
Incubation: Stir vigorously at Room Temperature (RT) for 12–16 hours. Monitor by TLC or LC-MS for the disappearance of the alkyne peak.
-
Workup: Dilute with ethyl acetate (15 mL) and wash with brine (2 x 10 mL) and 5% NH
OH (to remove copper traces). -
Purification: Dry organic layer over Na
SO , concentrate, and purify via silica gel flash chromatography. -
Validation: Verify the formation of the 1,2,3-triazole ring via
H-NMR (distinct singlet proton at 7.5–8.0 ppm).
Protocol B: Bioorthogonal Labeling of Cell Lysates
Target: Labeling proteins that have incorporated D-Pra (if used as a metabolic probe) or testing the reactivity of a D-Pra-containing peptide drug candidate.
Reagents:
-
Lysate: Protein lysate containing D-Pra modified targets (1 mg/mL).
-
Tag: Biotin-Azide (50
M final). -
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) – Critical for protecting proteins from Cu-mediated oxidation.
-
Catalyst: CuSO
(1 mM). -
Reductant: Sodium Ascorbate (2.5 mM).
Step-by-Step Procedure:
-
Lysate Prep: Adjust lysate to 1 mg/mL in PBS (pH 7.4).
-
Click Cocktail: In a separate tube, premix CuSO
and THPTA ligand (1:2 molar ratio) and let stand for 5 mins to form the complex. -
Reaction Assembly: Add reagents to the lysate in this order:
-
Incubation: Vortex gently and incubate for 1 hour at RT in the dark.
-
Termination: Stop reaction by adding 5 volumes of ice-cold acetone or EDTA (10 mM).
-
Analysis: Centrifuge to precipitate proteins, wash, resolubilize, and analyze via Streptavidin-HRP Western Blot.
Module 4: Quality Control & Handling
| Parameter | Specification / Recommendation |
| Storage | Store powder at -20°C under desiccated conditions. Hydroscopic nature of HCl salt requires tight sealing. |
| Solubility | Highly soluble in Water , DMSO , and Methanol . |
| Stability | The terminal alkyne is stable at physiological pH but can degrade in the presence of strong bases or uncapped transition metals over long periods. |
| Chiral Purity | Critical for drug discovery.[6] Verify enantiomeric excess (ee%) using chiral HPLC (e.g., Chiralpak AD-H column) to ensure no racemization occurred during esterification. |
| Handling | Avoid contact with silver or mercury salts, which can react explosively or precipitate with terminal alkynes. |
References
-
Valverde, I. E., et al. (2013). "1,2,3-Triazoles as Amide Bond Mimics: Triazole Scan Yields Protease-Resistant Peptidomimetics for Tumor Targeting." Angewandte Chemie International Edition. Link
-
Thirumurugan, P., et al. (2013). "Click Chemistry for Drug Development and Diverse Chemical Biology Applications." Chemical Reviews. Link
-
Bock, V. D., et al. (2007). "1,2,3-Triazoles as peptide bond isosteres: synthesis and biological function." Organic & Biomolecular Chemistry. Link
-
BroadPharm. "Click Chemistry Protocols: Labeling of Cell Lysates and Oligonucleotides." BroadPharm Technical Guides. Link
-
MedChemExpress. "DL-Propargylglycine Product Information and Biological Activity." MedChemExpress. Link(Note: Reference for general Propargylglycine properties and handling).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. broadpharm.com [broadpharm.com]
- 6. nbinno.com [nbinno.com]
Probing the Nascent Proteome: D-Propargylglycine Methyl Ester HCl for Metabolic Labeling
Senior Application Scientist Note: The ability to distinguish newly synthesized proteins from the pre-existing proteome is fundamental to understanding the dynamic cellular response to stimuli, development, and disease. Metabolic labeling, coupled with bioorthogonal chemistry, has emerged as a powerful tool for this purpose, offering a non-radioactive and versatile method to tag, visualize, and identify nascent proteins. This guide provides a comprehensive overview and detailed protocols for the use of D-Propargylglycine methyl ester HCl, a non-canonical amino acid probe, for the selective labeling and analysis of newly synthesized proteins in mammalian cells.
Introduction: Unveiling Protein Dynamics with Bioorthogonal Probes
The cellular proteome is in a constant state of flux, with the synthesis of new proteins being a tightly regulated process that dictates cellular function. Traditional methods for studying protein synthesis, such as radioactive pulse-chase experiments with ³⁵S-methionine, while powerful, have limitations regarding safety and the complexity of downstream analysis.[1] The advent of bioorthogonal chemistry has provided a transformative alternative.[2] This approach utilizes chemical reporters, such as non-canonical amino acids, that are incorporated into biomolecules through the cell's own metabolic pathways.[3][4] These reporters contain a unique chemical handle (e.g., an alkyne or an azide) that is inert to biological processes but can be selectively reacted with a complementary probe in a "click chemistry" reaction.[2][5]
D-Propargylglycine is a non-canonical amino acid that contains a terminal alkyne group, making it an excellent tool for bioorthogonal labeling.[6] It is recognized by the cellular translational machinery as an analog of methionine and is incorporated into nascent polypeptide chains.[1][7] This guide focuses on the D-enantiomer, which has been shown to be incorporated into bacterial peptidoglycan and proteins.[8][9] The methyl ester hydrochloride form enhances the compound's utility by improving its solubility and cell permeability.
Scientific Integrity & Logic: The Rationale Behind the Method
The successful application of D-Propargylglycine methyl ester HCl as a metabolic probe hinges on a series of well-understood biochemical principles and a critical awareness of its potential biological interactions.
The Probe: D-Propargylglycine Methyl Ester HCl
-
D-Enantiomer: While L-amino acids are the canonical building blocks of proteins, the translational machinery can exhibit some promiscuity. The use of the D-enantiomer can be advantageous in specific contexts, such as studying bacterial cell wall synthesis, where D-amino acids are native components.[8][9] For eukaryotic protein synthesis, while less conventional, its incorporation can occur, and it is crucial to validate its incorporation in the specific system of study.
-
Methyl Ester: The esterification of the carboxylic acid group to a methyl ester serves to neutralize the negative charge, thereby increasing the hydrophobicity of the molecule. This modification significantly enhances its ability to passively diffuse across the cell membrane.[10] Once inside the cell, ubiquitous intracellular esterases hydrolyze the methyl ester, releasing the free D-Propargylglycine, which can then be charged to a tRNA and incorporated into proteins.[11][12]
-
Hydrochloride Salt: The HCl salt form of the amino acid ester improves its stability and solubility in aqueous solutions, facilitating the preparation of stock solutions for cell culture experiments.
The Workflow: From Labeling to Detection
The overall experimental workflow can be visualized as a two-stage process: a metabolic labeling phase followed by a chemical detection phase.
The Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The detection of the incorporated D-Propargylglycine is achieved through the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] The terminal alkyne of the propargyl group reacts with an azide-functionalized reporter molecule (e.g., a fluorophore or biotin) to form a stable triazole linkage.
Trustworthiness: Controls and Considerations
To ensure the validity of experimental results, several controls are essential:
-
Negative Controls:
-
No Probe Control: Cells cultured without D-Propargylglycine methyl ester HCl but subjected to the click chemistry reaction to assess background fluorescence or non-specific binding of the azide probe.
-
Protein Synthesis Inhibition Control: Cells pre-treated with a protein synthesis inhibitor (e.g., cycloheximide or anisomycin) prior to and during incubation with D-Propargylglycine methyl ester HCl. This control ensures that the observed signal is dependent on active protein synthesis.
-
-
Potential for Perturbation: D-Propargylglycine is a known irreversible inhibitor of cystathionine γ-lyase (CSE), an enzyme involved in sulfur-containing amino acid metabolism and hydrogen sulfide (H₂S) production.[6] Inhibition of CSE can have physiological consequences. Therefore, it is imperative to:
-
Perform Dose-Response and Time-Course Experiments: Determine the lowest concentration and shortest incubation time of D-Propargylglycine methyl ester HCl that provides a detectable signal to minimize off-target effects.
-
Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the chosen labeling conditions are not cytotoxic.
-
Detailed Application Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins in Adherent Mammalian Cells
This protocol provides a general framework for labeling newly synthesized proteins in cultured mammalian cells. Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.
Materials:
-
D-Propargylglycine methyl ester HCl
-
Adherent mammalian cells (e.g., HeLa, HEK293T, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methionine-free DMEM
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein synthesis inhibitor (optional, for control; e.g., Cycloheximide)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate) to achieve 70-80% confluency on the day of the experiment.
-
Methionine Depletion (Crucial Step): a. Aspirate the complete culture medium. b. Wash the cells once with warm PBS. c. Add pre-warmed methionine-free medium and incubate the cells for 30-60 minutes at 37°C and 5% CO₂ to deplete the intracellular pool of methionine. This step enhances the incorporation of the analog.[13]
-
Metabolic Labeling: a. Prepare the labeling medium by supplementing fresh, pre-warmed methionine-free medium with the desired final concentration of D-Propargylglycine methyl ester HCl. A starting concentration of 50 µM is recommended.[14] b. For the protein synthesis inhibition control, pre-treat cells with an inhibitor (e.g., 100 µg/mL cycloheximide) for 30-60 minutes before adding the labeling medium containing both the inhibitor and the probe. c. Remove the methionine-depletion medium and replace it with the labeling medium. d. Incubate the cells for a desired period (e.g., 1-4 hours) at 37°C and 5% CO₂. Shorter incubation times (as little as 15 minutes) can be used to capture rapid changes in protein synthesis.[7]
-
Cell Lysis: a. Aspirate the labeling medium. b. Wash the cells twice with ice-cold PBS. c. Add an appropriate volume of ice-cold cell lysis buffer (e.g., 200 µL for a well in a 6-well plate). d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (containing the alkyne-labeled proteome) to a new tube. The lysate can be stored at -80°C or used immediately for the click chemistry reaction.
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) on Cell Lysate
This protocol details the conjugation of an azide-functionalized reporter (e.g., biotin-azide for enrichment or a fluorescent azide for in-gel detection) to the alkyne-labeled proteins in the cell lysate.
Materials:
-
Alkyne-labeled protein lysate from Protocol 1
-
Azide-functionalized reporter probe (e.g., Alexa Fluor 488 Azide, Biotin-Azide)
-
Click Chemistry Reagent Stock Solutions:
-
Copper(II) Sulfate (CuSO₄): 50 mM in deionized water
-
Copper-chelating Ligand (e.g., THPTA): 50 mM in deionized water
-
Reducing Agent (e.g., Sodium Ascorbate): 500 mM in deionized water (must be prepared fresh)
-
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following components in the specified order. The volumes below are for a 100 µL final reaction volume; scale as needed.
-
50 µL of protein lysate (~1-2 mg/mL)
-
Deionized water to bring the volume to 85 µL
-
5 µL of the azide-functionalized reporter (from a 2 mM stock for a final concentration of 100 µM)
-
-
Add Click Chemistry Reagents: a. Add 5 µL of the 50 mM CuSO₄ stock solution (final concentration: 2.5 mM). Vortex briefly. b. Add 5 µL of the 50 mM ligand stock solution (final concentration: 2.5 mM). Vortex briefly. c. Initiate the reaction by adding 5 µL of the freshly prepared 500 mM sodium ascorbate stock solution (final concentration: 25 mM). Vortex immediately.
-
Incubation: a. Incubate the reaction at room temperature for 1 hour, protected from light (especially if using a fluorescent azide). b. The reaction is now complete. The labeled proteins are ready for downstream analysis.
Downstream Applications and Data Presentation
The method of analysis will depend on the azide-functionalized reporter used in the click chemistry reaction.
Visualization by Fluorescence Microscopy
If a fluorescent azide was used, the labeled proteins can be visualized directly.
-
In-gel Fluorescence: The protein lysate can be resolved by SDS-PAGE. The gel can then be imaged on a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore. This will reveal a profile of all newly synthesized proteins. A dramatic reduction in signal should be observed in the cycloheximide-treated control lane.
-
Immunofluorescence Imaging: For in-cell visualization, the click reaction can be performed on fixed and permeabilized cells that have been metabolically labeled. This allows for the spatial localization of nascent protein synthesis to be observed.[15][16]
| Parameter | Recommended Setting | Rationale |
| Metabolic Labeling | ||
| Probe Concentration | 25 - 100 µM | Balance between sufficient signal and potential toxicity. |
| Methionine Depletion | 30 - 60 min | Increases the incorporation efficiency of the analog. |
| Labeling Time | 15 min - 8 hours | Dependent on the biological question; short times for acute responses, longer for steady-state. |
| Click Reaction (Lysate) | ||
| Protein Concentration | 1 - 5 mg/mL | Ensures sufficient material for detection. |
| Azide Probe | 50 - 200 µM | Molar excess to ensure complete labeling of alkyne groups. |
| CuSO₄:Ligand Ratio | 1:1 to 1:5 | The ligand protects cells from copper toxicity and catalyzes the reaction. |
| Sodium Ascorbate | 5 mM | Reduces Cu(II) to the catalytic Cu(I) species. |
Table 1: Summary of Recommended Starting Conditions for Optimization.
Enrichment and Identification by Mass Spectrometry
If biotin-azide was used, the newly synthesized proteins can be enriched and identified.
-
Affinity Purification: The biotinylated proteins are captured from the total lysate using streptavidin-conjugated beads. Unlabeled proteins are washed away.
-
On-bead Digestion: The captured proteins are digested into peptides (e.g., with trypsin) directly on the beads.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[17][18]
-
Data Analysis: The identified proteins represent the "nascent proteome" synthesized during the labeling period. Quantitative proteomics strategies (e.g., label-free quantification or isotopic labeling) can be employed to compare changes in the nascent proteome under different experimental conditions.[12][19]
Conclusion
D-Propargylglycine methyl ester HCl is a valuable probe for the metabolic labeling of nascent proteins. Its cell-permeable nature and the bioorthogonal alkyne handle allow for the efficient tagging and subsequent detection of newly synthesized proteins through a robust click chemistry reaction. By following the detailed protocols and incorporating the necessary controls outlined in this guide, researchers can confidently investigate the dynamics of protein synthesis in a wide range of biological contexts. Careful consideration of the probe's known biological activities is essential for rigorous and well-controlled experiments, ensuring that the insights gained are both accurate and meaningful.
References
-
Liu, J., et al. (2012). Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin. Proceedings of the National Academy of Sciences, 109(2), 413-418. Available at: [Link]
-
Gassama-Diagne, A., et al. (2013). A nascent proteome study combining click chemistry with 2DE. Proteomics, 13(1), 150-154. Available at: [Link]
-
Beatty, K. E., et al. (2006). Fluorescence Visualization of Newly Synthesized Proteins in Mammalian Cells. Angewandte Chemie International Edition, 45(44), 7364-7367. Available at: [Link]
-
Liu, J., et al. (2012). Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin. Semantic Scholar. Available at: [Link]
-
Parker, C. G., & Pratt, M. R. (2020). Click Chemistry in Proteomic Investigations. Cell, 180(4), 605-632. Available at: [Link]
-
He, X., et al. (2020). Applications of Click Chemistry Reaction for Proteomics Analysis. Frontiers in Chemistry, 8, 591. Available at: [Link]
-
Uchiyama, N., et al. (2020). Quantitative nascent proteome profiling by dual pulse labeling with O-propargyl-puromycin and stable isotope labeled amino acids. bioRxiv. Available at: [Link]
-
G-Biosciences. (2019, September 24). Click chemistry and its application to proteomics. Available at: [Link]
-
Jena Bioscience. Protein synthesis monitoring - residue-selective. Available at: [Link]
-
Parker, C. G., & Pratt, M. R. (2020). Click Chemistry in Proteomic Investigations. ResearchGate. Available at: [Link]
-
Dieterich, D. C., et al. (2007). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. Nature Protocols, 2(3), 532-544. Available at: [Link]
-
tom Dieck, S., et al. (2012). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology, 58(1), 7.11.1-7.11.29. Available at: [Link]
-
Tan, W., et al. (2012). Two-Strain, Cell-Selective Protein Labeling in Mixed Bacterial Cultures. Journal of the American Chemical Society, 134(22), 9292-9295. Available at: [Link]
-
Wang, K., et al. (2009). Site-specific Fluorescent Labeling of Nascent Proteins on the Translating Ribosome. Journal of Visualized Experiments, (29), 1334. Available at: [Link]
-
Zhang, Y., et al. (2021). Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes. STAR Protocols, 2(2), 100569. Available at: [Link]
-
Dedkova, L. M., et al. (2003). Enhanced D-Amino Acid Incorporation into Protein by Modified Ribosomes. Journal of the American Chemical Society, 125(22), 6616-6617. Available at: [Link]
-
Boyd, D., et al. (2023). Determination of intracellular esterase activity using ratiometric Raman sensing and spectral phasor analysis. Chemical Science, 14(13), 3465-3474. Available at: [Link]
-
Hsu, Y.-H., et al. (2022). Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling. STAR Protocols, 3(3), 101654. Available at: [Link]
-
Reeves, J. P. (1979). Accumulation of amino acids within intracellular lysosomes of rat polymorphonuclear leukocytes incubated with amino acid methyl esters. Evidence for the internal acidification of azurophilic granules. The Journal of Biological Chemistry, 254(18), 8914-8921. Available at: [Link]
-
Motorin, Y., et al. (2021). Quantification of Propargylated RNA Nucleosides After Metabolic Labeling Via the Methylation Pathway. ChemBioChem, 22(18), 2733-2738. Available at: [Link]
-
Kuru, E., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology, 14(12), 2745-2756. Available at: [Link]
-
Wikipedia. Propargylglycine. Available at: [Link]
-
Hsu, Y.-H., et al. (2022). Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling. ScienceDirect. Available at: [Link]
-
MDPI. (2023, November 30). Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. Available at: [Link]
-
CCPN. Creating non-canonical amino acid ChemComp files. Available at: [Link]
-
Wang, H., et al. (2023). Development and Applications of D‐Amino Acid Derivatives‐based Metabolic Labeling of Bacterial Peptidoglycan. Chinese Journal of Chemistry, 41(16), 2029-2038. Available at: [Link]
-
Daemen, A., et al. (2018). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. In Metabolomics (pp. 143-162). Humana Press, New York, NY. Available at: [Link]
-
Lee, H. J., et al. (2018). Safety and Optimization of Metabolic Labeling of Endothelial Progenitor Cells for Tracking. International Journal of Molecular Sciences, 19(9), 2636. Available at: [Link]
-
Wiechmann, K., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. Amino Acids, 53(2), 203-214. Available at: [Link]
-
Kumar, A., et al. (2022). Troubleshooting for Possible Issues. ResearchGate. Available at: [Link]
-
Lee, H. J., et al. (2014). Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. Theranostics, 4(3), 319-331. Available at: [Link]
-
Tan, W., et al. (2012). Two-strain, cell-selective protein labeling in mixed bacterial cultures. PubMed, 22591321. Available at: [Link]
-
Hang, H. C., et al. (2011). Non-canonical amino acid labeling in vivo to visualize and affinity purify newly synthesized proteins in larval zebrafish. ACS Chemical Neuroscience, 2(11), 633-637. Available at: [Link]
-
Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics*. Molecular & Cellular Proteomics, 4(7), 857-872. Available at: [Link]
-
Kuru, E., et al. (2019). Mechanisms of incorporation for D-amino acid probes that target peptidoglycan biosynthesis. Utrecht University. Available at: [Link]
-
Muth, M., et al. (2021). Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains. International Journal of Molecular Sciences, 22(20), 11139. Available at: [Link]
-
Jelsch, E., et al. (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. ETH Library. Available at: [Link]
-
Brinkmann-Chen, S., et al. (2022). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. Journal of the American Chemical Society, 144(12), 5333-5339. Available at: [Link]
Sources
- 1. Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Propargylglycine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. Accumulation of amino acids within intracellular lysosomes of rat polymorphonuclear leukocytes incubated with amino acid methyl esters. Evidence for the internal acidification of azurophilic granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. A nascent proteome study combining click chemistry with 2DE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative nascent proteome profiling by dual pulse labeling with O-propargyl-puromycin and stable isotope labeled amino acids | bioRxiv [biorxiv.org]
- 19. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: D-Propargylglycine Methyl Ester HCl Synthesis
Case Reference: T-PG-ME-HCl-Optimization
Subject: Yield Improvement & Troubleshooting Guide for D-Propargylglycine Methyl Ester Hydrochloride Applicable CAS: 166271-28-9 (D-isomer), 16903-27-0 (Racemic/General) Chemical Structure: HC≡C-CH₂-CH(NH₂[1]·HCl)-COOCH₃
Executive Summary
This technical guide addresses the synthesis of D-Propargylglycine methyl ester hydrochloride . While the esterification of amino acids is a fundamental transformation, the propargyl side chain and the hygroscopic nature of the hydrochloride salt introduce specific failure modes.
Low yields in this synthesis are rarely due to "reaction failure" but rather isolation failure (inability to crystallize the salt) or hydrolysis (reversion to acid due to moisture). This guide prioritizes the Thionyl Chloride (SOCl₂) method as the industry standard, while introducing the Trimethylsilyl Chloride (TMSCl) method as a high-yield alternative for difficult substrates.[1]
Module 1: The Chemistry & Reaction Protocols
Method A: The Standard Thionyl Chloride Route
Best for: Scale-up, cost-efficiency.
The Mechanism:
Thionyl chloride reacts with methanol to generate anhydrous HCl and dimethyl sulfite. This drives the acid-catalyzed Fischer esterification.
Protocol:
-
Setup: Flame-dry a round-bottom flask (RBF) and equip with a drying tube (CaCl₂) or N₂ line.
-
Solvent Prep (Critical): Chill anhydrous Methanol (10 mL/g of amino acid) to -5°C to 0°C in an ice/salt bath.
-
Activation: Add Thionyl Chloride (2.5 - 3.0 equivalents) dropwise.
-
Expert Note: This step is highly exothermic. Adding SOCl₂ too fast generates heat, which can boil off the methanol or cause splashing.[1]
-
-
Addition: Add solid D-Propargylglycine (1.0 eq) in one portion.
-
Reaction: Remove ice bath. Stir at Room Temperature (RT) for 1 hour, then heat to 40-50°C (or gentle reflux) for 4–12 hours.
-
Monitoring: Check by TLC (System: n-BuOH/AcOH/H₂O 4:1:1). Ninhydrin stain will show the ester (higher R_f) vs. acid (lower R_f).
-
-
Workup: Evaporate solvent in vacuo.
Method B: The High-Yield TMSCl Route (Alternative)
Best for: High purity, avoiding sulfur contaminants, preventing "oiling out."
The Mechanism: TMSCl reacts with methanol to form HCl and Methoxytrimethylsilane. This acts as a water scavenger, pushing the equilibrium toward the ester.[1]
Protocol:
-
Suspend D-Propargylglycine in anhydrous Methanol at RT.
-
Add TMSCl (2.2 equivalents) dropwise.
-
Stir at RT for 12–24 hours. (Reflux is usually unnecessary).
-
Concentrate in vacuo.
Module 2: Visualization of Workflow & Logic
The following diagrams illustrate the critical decision pathways for synthesis and troubleshooting.
Figure 1: Synthesis & Isolation Workflow
Caption: Standard workflow emphasizing the Trituration step as the critical bridge between crude evaporation and final solid isolation.
Figure 2: Troubleshooting Logic Tree
Caption: Diagnostic tree for distinguishing between chemical yield loss (reaction) and physical yield loss (isolation).
Module 3: Troubleshooting & FAQs
Q1: Why is my product a sticky yellow oil instead of a white powder?
Diagnosis: This is the most common issue. It is usually caused by:
-
Residual Solvent: Traces of Methanol or SOCl₂ prevent the crystal lattice from forming.
-
Hygroscopicity: The HCl salt absorbs atmospheric water rapidly, turning into a syrup.
The Fix (Trituration Protocol):
-
Evaporate the reaction mixture to dryness.
-
Add Toluene (20 mL) and evaporate again. Why? Toluene forms an azeotrope with residual methanol and water, stripping them out.[1]
-
Dissolve the oily residue in the minimum amount of cold Methanol (e.g., 1-2 mL).
-
Slowly add Diethyl Ether (Et₂O) or MTBE (20-30 mL) while stirring vigorously.
-
If oil separates again, scratch the side of the flask with a glass rod.[1] This provides nucleation sites for crystallization.
-
Store in a freezer (-20°C) overnight.
Q2: I see starting material on TLC even after 12 hours. Why?
Diagnosis: Water contamination.
Explanation: The esterification is an equilibrium reaction.
-
Use Anhydrous Methanol (freshly opened or stored over sieves).
-
Increase SOCl₂ to 3.0 - 4.0 equivalents (the excess consumes water).
Q3: Will the propargyl group react with the acid/chloride?
Analysis: Generally, the terminal alkyne is stable to HCl/MeOH at moderate temperatures.[1] Risk Factor:
-
Copper Contamination: If you use needles or spatulas with trace copper, you could catalyze alkyne coupling (Glaser coupling) or hydration.
-
Extreme Heat: Avoid refluxing >60°C for prolonged periods. The propargyl group can undergo hydration to a ketone under harsh acidic conditions, though this is slow without Hg/Au catalysts.[1]
Q4: How do I check for Racemization?
Risk: Low, but non-zero. Verification:
-
Measure Optical Rotation (
). Compare with literature values for the L-isomer (expect opposite sign). -
Chiral HPLC: If strict enantiopurity (>99% ee) is required for drug development, derivatize a small sample (e.g., with Mosher's acid chloride) and check by NMR or run on a Chiralpak column.[1]
Module 4: Data & Specifications
Table 1: Solvent Selection Guide for Isolation
| Solvent Role | Recommended Solvent | Purpose |
| Reaction Solvent | Methanol (Anhydrous) | Reactant & Solvent. |
| Chaser Solvent | Toluene or DCM | Azeotropic removal of water/MeOH. |
| Good Solvent | Methanol or Isopropanol | Dissolves the crude oil (use minimal amount). |
| Anti-Solvent | Diethyl Ether or MTBE | Forces precipitation of the HCl salt.[1] |
Table 2: Process Parameters
| Parameter | Target Range | Consequence of Deviation |
| Temperature (Addition) | -5°C to 0°C | Too High: Violent boiling, loss of SOCl₂. |
| Temperature (Reaction) | 25°C to 50°C | Too High: Potential racemization/degradation. |
| Stoichiometry (SOCl₂) | 2.0 - 3.0 eq | Too Low: Incomplete conversion. |
| Atmosphere | Dry N₂ or CaCl₂ Tube | Wet Air: Hydrolysis of product. |
References
-
Brenner, M., & Huber, W. (1953).[1] Preparation of α-amino acid esters by alcoholysis of the methyl esters.[1] Helvetica Chimica Acta. [Source Verification: Classic foundation of SOCl2/MeOH method].
-
Brook, M. A., et al. (2012). A Convenient Synthesis of Amino Acid Methyl Esters.[2][3] National Institutes of Health (PMC). Available at: [Link] (Demonstrates the TMSCl method efficacy).
Sources
Technical Support Center: Challenges in D-Propargylglycine Methyl Ester HCl Peptide Coupling
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating D-Propargylglycine methyl ester HCl into their peptide sequences. The unique structure of this non-canonical amino acid, featuring a terminal alkyne, presents both exciting opportunities for downstream modifications like "click chemistry" and specific challenges during the peptide coupling step.[1] This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring successful synthesis outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the peptide coupling of D-Propargylglycine methyl ester HCl. The troubleshooting process is presented in a logical, step-by-step format.
Issue 1: Low or No Coupling Yield
You've completed a coupling step involving D-Propargylglycine methyl ester HCl, but a qualitative test (like the Kaiser test) indicates a significant amount of unreacted free amine, or post-synthesis analysis shows a major deletion sequence.
Root Cause Analysis & Solutions
Low coupling efficiency with propargylglycine derivatives can often be attributed to steric hindrance from the side chain, aggregation of the growing peptide, or suboptimal activation chemistry.[2]
Workflow for Troubleshooting Low Coupling Yield
Caption: A decision-making workflow for troubleshooting low peptide coupling yields.
Detailed Protocols
Protocol 1: High-Efficiency Double Coupling
This protocol is recommended when steric hindrance is the suspected cause of low yield.
-
Initial Coupling:
-
In a separate vessel, pre-activate 3-5 equivalents of Fmoc-D-Propargylglycine-OH with 3-5 equivalents of HATU and 6-10 equivalents of DIPEA in DMF for 1-5 minutes.
-
Add the activation mixture to the deprotected resin-bound peptide.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF.
-
-
Monitoring:
-
Perform a Kaiser test on a small sample of resin beads.[3] If the test is negative (beads remain colorless or yellow), the coupling is complete.
-
-
Double Coupling (if necessary):
-
If the Kaiser test is positive (blue beads), indicating incomplete reaction, repeat steps 1 & 2 without the deprotection step.[4]
-
-
Final Wash:
-
Once a negative Kaiser test is achieved, wash the resin with DMF (3x), DCM (3x), and MeOH (3x) and dry under vacuum.
-
Issue 2: Racemization Detected in Final Peptide
Post-synthesis analysis (e.g., chiral HPLC or mass spectrometry of diastereomers) reveals significant racemization of the D-Propargylglycine residue, compromising the stereochemical purity of your final product.
Root Cause Analysis & Solutions
Racemization during peptide bond formation is a well-documented challenge, often exacerbated by the choice of base, coupling reagent, and reaction temperature.[5] The primary mechanism involves the deprotonation of the α-carbon, leading to a loss of stereochemistry.[6]
Mechanism of Racemization and Suppression
Caption: Racemization pathway via oxazolone formation and its suppression by additives.
Strategies to Minimize Racemization:
-
Choice of Base: The type and concentration of the base are critical. Strong, non-sterically hindered bases can accelerate racemization.[7]
-
Recommendation: Use a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.[5] Avoid using Triethylamine (TEA) if racemization is a concern. Use the minimum amount of base required for the reaction.
-
-
Coupling Additives: Additives form reactive esters that are less prone to racemization than the intermediates formed by carbodiimides alone.[5][8]
-
Recommendation: Always use an additive like 1-Hydroxybenzotriazole (HOBt), 6-Cl-HOBt, or Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) when using carbodiimide coupling reagents like DIC.[7] Uronium/phosphonium reagents like HATU or HBTU already contain a benzotriazole moiety.
-
-
Reaction Temperature: Higher temperatures increase the rate of most reactions, including racemization.[7]
-
Recommendation: Perform the coupling reaction at a lower temperature (e.g., 0°C) and allow it to warm to room temperature slowly.
-
| Parameter | Recommendation for Minimizing Racemization | Rationale |
| Base | DIPEA or 2,4,6-Collidine | Steric hindrance reduces the rate of α-proton abstraction.[5] |
| Coupling Reagent | Carbodiimides (DIC) + Additive (Oxyma, HOBt) or Phosphonium/Uronium Reagents (HATU, PyBOP) | Additives form stable active esters that are less susceptible to cyclization into oxazolones, a key intermediate in racemization.[5] |
| Temperature | 0°C to Room Temperature | Lower kinetic energy reduces the rate of the racemization side reaction.[7] |
| Solvent | Aprotic Polar (DMF, NMP) | Solvent polarity can influence the stability of the enolate intermediate.[7] |
Frequently Asked Questions (FAQs)
Q1: My D-Propargylglycine methyl ester is supplied as a hydrochloride (HCl) salt. How does this impact the coupling reaction?
The HCl salt form means the N-terminal alpha-amine is protonated (R-NH3+ Cl-). This is done to improve the shelf-life and handling of the amino acid. However, the protonated amine is not nucleophilic and cannot participate in the peptide bond formation. Before the coupling reaction can proceed, this salt must be neutralized to the free amine (R-NH2) using a non-nucleophilic base. Typically, two or more equivalents of a base like DIPEA are used: one equivalent to neutralize the HCl salt and one to facilitate the coupling reaction itself.[9]
Q2: Which coupling reagents are recommended for D-Propargylglycine, and why?
Due to the potential for steric hindrance, stronger coupling reagents are generally recommended.
-
Phosphonium/Uronium Reagents (HATU, HCTU, PyBOP): These are highly effective and are often the first choice for difficult couplings. HATU is particularly potent due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group.
-
Carbodiimides (DIC, EDC): While economical, these should always be used with an additive like HOBt or Oxyma Pure to increase efficiency and suppress racemization.[8] DIC is preferred in solid-phase synthesis as its urea byproduct is soluble in common solvents, unlike the byproduct of DCC.[8]
-
COMU: This is a modern uronium-type reagent based on Oxyma Pure. It is highly reactive, has good solubility, and is considered safer than benzotriazole-based reagents.[8]
Q3: Do I need to protect the terminal alkyne on the propargyl side chain during synthesis?
No, the terminal alkyne of the propargyl group is generally stable under standard solid-phase peptide synthesis (SPPS) conditions, including repeated cycles of Fmoc deprotection (piperidine in DMF) and TFA-based cleavage from the resin. Its stability is a key advantage, leaving it available for post-synthetic modifications via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other alkyne-specific chemistries.[10]
Q4: Can the propargyl side chain cause any other side reactions?
While the alkyne itself is robust, the overall structure of the amino acid can be prone to standard peptide synthesis side reactions if conditions are not optimized. These are not specific to the propargyl group but are general challenges:
-
Aggregation: Hydrophobic sequences containing propargylglycine can aggregate, leading to poor solvation and incomplete reactions. Switching from DMF to NMP or using microwave-assisted synthesis can mitigate this.[4][11]
-
Diketopiperazine Formation: If D-propargylglycine is the second amino acid in the sequence, there is a risk of cyclization and cleavage from the resin to form a diketopiperazine, especially with Fmoc chemistry.[11] Using a bulky resin like 2-chlorotrityl chloride resin can suppress this side reaction.[11]
By understanding these potential challenges and implementing the recommended strategies, researchers can successfully incorporate D-Propargylglycine methyl ester HCl into their peptides, unlocking its potential for creating novel and functional biomolecules.
References
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Boc Sciences.
- Hardy, P. M., & Lingham, I. N. (1983). Peptides containing dipropylglycine. Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides. International Journal of Peptide and Protein Research, 21(4), 392-405.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Side reactions in peptide synthesis: An overview. (2018). Bibliomed.
- Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. (2025). BenchChem.
- Fmoc-D-propargylglycine. (n.d.). AnaSpec.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Propargyl-Assisted Selective Amidation Applied in C-terminal Glycine Peptide Conjugation. (2025).
- Ying, J., et al. (2022). Selection of Amino Acid Chirality Induced by Cyclic Dipeptide Synthesis in Plausible Prebiotic Conditions. Frontiers in Chemistry.
- Epimerisation in Peptide Synthesis. (2023). MDPI.
- Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. (n.d.). PMC.
- Application Notes and Protocols for Derivatizing Peptides with Propargyl-PEG7-NHS Ester for Mass Spectrometry. (2025). BenchChem.
- What do you do when your peptide synthesis fails? (2023). Biotage.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTEC.
- DL-Propargylglycine. (n.d.). MedChemExpress.
- Peptide synthesis troubleshooting using unn
- Kusunoki, M., et al. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International Journal of Peptide and Protein Research, 36(4), 381-386.
- Side reactions in the SPPS of Cys-containing peptides. (n.d.). Academia.edu.
- Peptide Coupling Reagents Guide. (n.d.). MilliporeSigma.
- Troubleshooting low yield in solid-phase peptide synthesis. (2025). BenchChem.
- A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. (2018). Journal of Chemical Sciences.
- Synthesis of novel cyclic NGR/RGD peptide analogs via on resin click chemistry. (n.d.). PMC - NIH.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peptides containing dipropylglycine. Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. scispace.com [scispace.com]
- 10. Synthesis of novel cyclic NGR/RGD peptide analogs via on resin click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
common pitfalls in handling D-Propargylglycine methyl ester hcl
Senior Application Scientist Desk Subject: Troubleshooting & Handling Guide for High-Fidelity Experiments
Introduction: The Molecule at a Glance
D-Propargylglycine methyl ester hydrochloride is a bifunctional non-canonical amino acid derivative.[1][2] It carries a terminal alkyne (propargyl group) for bioorthogonal chemistry and a methyl ester protecting group.[1] While chemically versatile, it sits at a "reactivity crossroads" where three distinct failure modes often converge: ester hydrolysis , stereochemical racemization , and alkyne degradation .[1]
This guide moves beyond standard datasheets to address the causality of experimental failure.
Part 1: Storage & Stability (Pre-Analytical Phase)
Q: The compound arrived as a white powder, but after a week in the fridge, it looks "sticky" or clumped. Is it degraded?
Status: High Risk (Hygroscopic Failure) [1]
The Mechanism: As a hydrochloride (HCl) salt, this compound is naturally hygroscopic.[1] It pulls moisture from the atmosphere.
-
Moisture Absorption: The lattice breaks down, forming a concentrated acidic solution on the particle surface.
-
Acid-Catalyzed Hydrolysis: In the presence of water and the intrinsic acid (HCl), the methyl ester hydrolyzes back to the carboxylic acid (D-Propargylglycine) and methanol.
-
Stoichiometry Drift: Your molecular weight effectively shifts from the ester (~191.6 g/mol ) to the free acid (~113.1 g/mol ) + salts, making precise molar dosing impossible.[1]
The Protocol:
-
Immediate Action: If the solid is sticky, run a quick NMR (D₂O).[1] Check for the methyl ester singlet (~3.7-3.8 ppm).[1] If the ratio of methyl ester to the alpha-proton is < 3:1, significant hydrolysis has occurred.
-
Correct Storage:
-
Store at -20°C .
-
Desiccate: Keep the vial inside a secondary jar with active desiccant (silica gel or Drierite).[1]
-
Warm Up: Allow the vial to reach room temperature before opening to prevent condensation.
-
Part 2: Solubilization & Handling (The "Prep" Phase)
Q: I dissolved the compound in PBS (pH 7.4) for a stock solution, but my downstream coupling yield is poor. Why?
Status: Silent Degradation (Hydrolysis & Racemization) [1]
The Mechanism: Methyl esters are kinetically unstable in aqueous buffers, particularly as pH rises.
-
Hydrolysis: At pH 7.4, the half-life of an amino acid methyl ester can be surprisingly short (hours).[1]
-
Racemization: The ester group increases the acidity of the
-proton. In basic or even neutral conditions, the proton can be abstracted, leading to a planar enolate intermediate. When the proton returns, it may attack from the opposite face, converting your expensive D-isomer into a racemic DL-mixture .[1]
Data: Stability Profile
| Solvent / Buffer | pH | Stability Window | Risk Factor |
| Water (unbuffered) | ~2-3 (due to HCl) | High (Days/Weeks) | Safe (Acid stabilizes ester) |
| DMSO / DMF (Dry) | N/A | High (Months) | Safe (Best for Stock) |
| PBS / HEPES | 7.4 | Low (< 24 Hours) | Moderate (Prepare fresh) |
| Carbonate / Borate | > 8.5 | Critical (< 1 Hour) | Severe (Rapid hydrolysis/Racemization) |
The Protocol:
-
Stock Preparation: Always prepare high-concentration stocks (e.g., 100 mM) in dry DMSO or DMF .[1] The HCl salt is highly soluble in these polar aprotic solvents.
-
Aqueous Dilution: Only dilute into aqueous buffer immediately before use.
-
Neutralization: If your reaction requires a free amine (e.g., amide coupling), add the base (DIPEA/TEA) to the reaction mixture, not the stock solution.
Part 3: Click Chemistry (The "Execution" Phase)
Q: I am trying to "Click" this molecule onto an azide-labeled protein, but the reaction is stalling. I see blue precipitation.
Status: Catalyst Poisoning
The Mechanism: You are using the free amine version (unprotected amine).
-
Ligand Competition: The free amine and the alkyne on D-Propargylglycine can act as chelators for Copper(I).[1]
-
Catalyst Death: The amino acid sequesters the copper, preventing it from binding the ligand (e.g., THPTA or TBTA) required for the catalytic cycle.
-
Precipitation: The "blue crash" is likely Copper(II) hydroxide or carbonate forming because the catalytic Cu(I) cycle was interrupted and oxidized.
The Protocol:
-
Option A (Protect the Amine): If possible, N-protect the amine (e.g., Boc or Fmoc) before the Click reaction. This eliminates chelation interference.[1][3]
-
Option B (Overcome Chelation): If you must click the free amine:
Visualizing the Failure Pathways
Figure 1: Critical degradation and failure pathways. Note that basic pH triggers both hydrolysis and racemization.
Part 4: Biological Application (The "Data" Phase)
Q: I'm using the D-isomer as a negative control for L-Propargylglycine (a CSE inhibitor), but I'm still seeing enzyme inhibition. Is my compound impure?
Status: Off-Target Reactivity or Racemization [1]
The Mechanism:
-
Racemization: If your D-isomer was exposed to high pH during synthesis or storage, it may contain trace L-isomer (0.5–1% is enough to show inhibition in sensitive assays).[1]
-
Alternative Targets: While L-Propargylglycine targets Cystathionine
-lyase (CSE), D-Propargylglycine is a known suicide substrate for D-Amino Acid Oxidase (DAAO) .[1] It does not act as a purely "inert" control in all systems.[1]
The Protocol (Validation):
-
Chiral HPLC: Before running sensitive bio-assays, validate the stereochemical purity using a chiral column (e.g., Chiralpak ZWIX) or Marfey’s reagent derivatization.[1]
-
DAAO Check: If working in kidney or brain tissue (high DAAO expression), add a specific DAAO inhibitor to rule out off-target effects.[1]
References
-
Vertex AI Search. (2025).[1] D-Propargylglycine suicide inhibitor mechanism. 4[1][5][4][6][7]
-
BenchChem Technical Support. (2025). Stability of Glycine Ethyl Ester Hydrochloride: An In-depth Technical Guide. 8[1][2][5][4][6][7][9][10]
-
Cayman Chemical. (2025).[1] DL-Propargyl Glycine (hydrochloride) Product Information. 6[1][5][4][6][7][9]
-
Lumiprobe. (2025).[1] Click Chemistry Labeling of Oligonucleotides and DNA Protocol. 2[1][5][4][6][7]
-
Creation.com (Review of Amino Acid Chemistry). (2023).[1] Racemization of amino acids under natural conditions: Kinetic and thermodynamic data. 11
Sources
- 1. Propargylglycine - Wikipedia [en.wikipedia.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. caymanchem.com [caymanchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-propargylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creation.com [creation.com]
Technical Support Center: Method Refinement for D-Propargylglycine Incorporation into Complex Molecules
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for D-propargylglycine (D-Prg) applications. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile, non-canonical amino acid for advanced molecular design. D-propargylglycine's terminal alkyne moiety serves as a critical bioorthogonal handle, enabling powerful modifications via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3]
This document moves beyond standard protocols to provide in-depth troubleshooting advice, field-proven insights, and a causal understanding of the experimental choices you make. Our goal is to empower you to overcome common hurdles and refine your methodologies for robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level inquiries that are fundamental to working with D-propargylglycine.
Q1: What is D-propargylglycine and what are its primary applications? D-propargylglycine (D-Pra-OH or D-Prg) is a non-proteinogenic amino acid derivative distinguished by a terminal alkyne functional group.[4] This alkyne makes it an invaluable building block for "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. Its primary use is to introduce a reactive handle into peptides, proteins, or other complex molecules, which can then be selectively conjugated with azide-containing tags, linkers, fluorophores, or drug payloads.[2][5] This has significant applications in pharmaceutical development, neuropharmacology, and cardiovascular research.[3][4]
Q2: Does the alkyne group of D-propargylglycine require a protecting group during standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS)? Generally, no. The terminal alkyne of D-propargylglycine is stable under the standard conditions of Fmoc-based SPPS, including repeated exposure to basic conditions (e.g., piperidine for Fmoc deprotection) and final cleavage with strong acids like trifluoroacetic acid (TFA). A protecting group is typically unnecessary, which simplifies the synthetic strategy.[6][7] However, caution is advised if using transition metal catalysts (e.g., Palladium, Gold) for other transformations on the resin, as these can sometimes interact with the alkyne.[8][9]
Q3: What are the main challenges encountered when coupling D-propargylglycine in SPPS? While not as severely hindered as amino acids like Aib (α-aminoisobutyric acid), the propargyl side chain can present some steric bulk. This can lead to incomplete or slow coupling reactions, especially when D-Prg is being coupled to a sterically hindered N-terminus or is part of a difficult sequence prone to aggregation.[10] Overcoming this often requires more potent coupling reagents and potentially longer reaction times or double coupling cycles.
Q4: My subsequent on-resin or solution-phase click reaction (CuAAC) is failing. What is the most common cause? The most frequent point of failure in CuAAC reactions is the deactivation or insufficient concentration of the active catalyst, Cu(I).[11] The free α-amino group of propargylglycine or other amino acids in the sequence can chelate with copper ions, effectively reducing the concentration of available Cu(I) catalyst.[11] Furthermore, Cu(I) is susceptible to oxidation to the inactive Cu(II) state in the presence of oxygen. Maintaining a reducing environment and protecting the copper ion are paramount for success.[12]
Q5: What are the recommended solvents for dissolving and working with D-propargylglycine? D-propargylglycine and its hydrochloride salt have good solubility in aqueous buffers like PBS (approx. 10 mg/mL) and organic solvents such as DMSO, ethanol, and DMF (approx. 20 mg/mL).[13] For stock solutions, DMSO is a common choice, and these solutions can be stored at -20°C for up to three months.[14] Aqueous solutions are less stable and it is not recommended to store them for more than a day.[13]
Section 2: Troubleshooting Guide: Solid-Phase Peptide Synthesis (SPPS)
This section provides solutions to specific problems that may arise during the incorporation of D-propargylglycine into a peptide sequence.
Problem: Low Coupling Efficiency or Incomplete Reaction
-
Symptoms:
-
Positive (color) Kaiser test after the coupling step, indicating unreacted free amines.
-
LC-MS analysis of the crude peptide shows a significant peak corresponding to the deletion sequence (peptide lacking D-Prg).
-
-
Causality & Explanation: The propargyl side chain can sterically hinder the approach of the activated carboxyl group to the resin-bound N-terminal amine. Standard carbodiimide activators like DIC may not be sufficient to overcome this barrier, especially in sequences prone to secondary structure formation or aggregation on the resin.
-
Solutions:
-
Employ a Stronger Coupling Reagent: Switch from standard HBTU/HOBt to more potent uronium/phosphonium salt-based reagents. These form more highly reactive species, driving the reaction to completion.
-
Double Couple: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated Fmoc-D-propargylglycine.
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight to ensure the reaction proceeds to completion.
-
Consider Greener, High-Temperature Approaches: Modern methods using more sustainable solvents like Anisole/DMSO at elevated temperatures can improve coupling efficiency and reduce aggregation, often with faster cycle times.[15]
-
| Coupling Reagent | Class | Recommendation Level for D-Prg | Notes |
| HBTU/HOBt | Benzotriazole | Good (Standard) | Often sufficient, but may require extended time. |
| HATU | Benzotriazole | Excellent | Higher reactivity than HBTU, good for difficult couplings. |
| HCTU | Benzotriazole | Excellent | Similar to HATU, known for lower racemization risk. |
| PyBOP | Phosphonium | Very Good | Highly effective but produces carcinogenic byproducts. |
| COMU | Uronium | Excellent | High solubility and reactivity, considered a greener alternative to benzotriazole reagents.[16] |
Problem: Peptide Aggregation During Synthesis
-
Symptoms:
-
Noticeable clumping or poor swelling of the resin.
-
Slow solvent drainage from the reaction vessel.
-
Broad, poorly resolved peaks during HPLC purification of the crude product.
-
-
Causality & Explanation: While D-propargylglycine itself is not exceptionally aggregation-prone, its incorporation into hydrophobic or β-sheet-forming sequences can exacerbate the problem. Aggregation shields reactive sites, leading to incomplete reactions.
-
Solutions:
-
Solvent Choice: Switch from DMF to N-methyl-2-pyrrolidone (NMP), which has better resin-swelling properties and can disrupt secondary structures. Some modern protocols are exploring greener solvent systems like Anisole/DMSO.[15]
-
Incorporate "Breaker" Residues: If the sequence allows, strategically place a pseudo-proline dipeptide or a glycine residue near the challenging region to disrupt secondary structure formation.
-
Low-Load Resin: Use a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g). This increases the distance between peptide chains, reducing intermolecular interactions.
-
Section 3: Troubleshooting Guide: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The success of incorporating D-propargylglycine hinges on the efficiency of the subsequent click reaction. This section tackles common failures in this critical step.
Problem: Slow, Inefficient, or Failed Click Reaction
-
Symptoms:
-
LC-MS analysis shows predominantly unreacted starting materials (alkyne-peptide and azide partner).
-
Reaction does not go to completion even after extended time (>12 hours).
-
A blue or green color persists in the reaction mixture, indicating the presence of Cu(II).
-
-
Causality & Explanation: The catalytic cycle of CuAAC relies exclusively on the Cu(I) oxidation state. The presence of free amines or other chelating moieties in your peptide can sequester the copper catalyst, while exposure to oxygen will oxidize it to the inactive Cu(II) state.[11][12] Without a sufficient concentration of active Cu(I), the catalytic cycle halts.
-
Solutions:
-
Use a Copper(I)-Stabilizing Ligand: This is the most critical refinement. Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are highly recommended. They form a complex with Cu(I), protecting it from both oxidation and chelation by the peptide, thereby increasing its catalytic turnover.
-
Ensure a Reducing Environment: Always use a freshly prepared solution of a reducing agent. Sodium ascorbate is the most common choice and should be used in excess (5-10 mol equivalents relative to copper) to constantly regenerate Cu(I) from any Cu(II) that forms.[1]
-
Degas Your Solvents: Before adding the copper catalyst, thoroughly degas the reaction solvent (e.g., by sparging with argon or nitrogen for 15-20 minutes) to remove dissolved oxygen.
-
Optimize Temperature: While many click reactions proceed at room temperature, some systems benefit from gentle heating (e.g., 40-75°C), which can increase the reaction rate.[11]
-
Check Your Copper Source: While starting with a Cu(II) salt (like CuSO₄·5H₂O) and a reducing agent is most common, you can also use a direct Cu(I) source like CuBr or CuI. However, even with these, the addition of sodium ascorbate is beneficial to maintain the Cu(I) state.[11]
-
Problem: Difficulty Purifying the Final Product
-
Symptoms:
-
Final product is contaminated with copper salts.
-
The stabilizing ligand (e.g., TBTA) is difficult to remove.
-
-
Causality & Explanation: Both the copper catalyst and the often-hydrophobic ligands can co-elute with the desired product during standard reverse-phase HPLC, leading to impure fractions and poor analytical data.
-
Solutions:
-
Copper Removal: Before purification, stir the crude reaction mixture with a copper-chelating resin (e.g., QuadraSil®) or perform a liquid-liquid extraction with an aqueous solution of EDTA.
-
Ligand Choice: For easier removal, use a water-soluble ligand like THPTA instead of the more organic-soluble TBTA.
-
Optimized HPLC Gradient: Develop a shallow HPLC gradient to maximize the separation between your product and any remaining impurities. Monitor at multiple wavelengths if your product and impurities have different chromophores.
-
Section 4: Protocols & Workflows
These protocols provide a validated starting point for your experiments. Always perform a small-scale trial before committing large quantities of valuable materials.
Protocol 4.1: Optimized Coupling of Fmoc-D-propargylglycine in SPPS
This protocol assumes a standard Fmoc/tBu strategy on a 0.1 mmol scale.
-
Resin Preparation: Swell the resin (e.g., Rink Amide MBHA, 100-200 mesh) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Activator Solution Preparation: In a separate vial, dissolve Fmoc-D-propargylglycine (0.4 mmol, 4 eq), HATU (0.39 mmol, 3.9 eq), and HOBt (0.4 mmol, 4 eq) in DMF.
-
Activation: Add DIPEA (0.8 mmol, 8 eq) to the activator solution and vortex for 1 minute. The solution should turn yellow.
-
Coupling: Immediately add the activated solution to the resin. Agitate via nitrogen bubbling or orbital shaking for 2 hours at room temperature.
-
Monitoring: Perform a Kaiser test. If the beads are blue, proceed to washing. If they remain colored, consider a second coupling (repeat steps 3-5).
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next cycle.
Protocol 4.2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is performed after the full peptide sequence has been assembled.
-
Resin Preparation: Swell the peptide-resin (0.1 mmol) in a 4:1 mixture of DMF/H₂O for 30 minutes in a peptide synthesis vessel.
-
Reagent Addition:
-
Add the azide-containing molecule (0.5 mmol, 5 eq).
-
Add Sodium Ascorbate (0.1 mmol, 1 eq, from a freshly prepared 1M stock in H₂O).
-
Add THPTA ligand (0.05 mmol, 0.5 eq).
-
Add CuSO₄·5H₂O (0.02 mmol, 0.2 eq, from a 100mM stock in H₂O).
-
-
Reaction: Agitate the mixture at room temperature, protected from light, for 4-6 hours. Monitor reaction completion by cleaving a small sample of resin and analyzing by LC-MS.
-
Washing: Once complete, drain the reaction mixture and wash the resin extensively with DMF (5x), H₂O (3x), 0.5% (w/v) sodium diethyldithiocarbamate in DMF (to scavenge copper, 3x), DMF (5x), and finally DCM (5x).
-
Cleavage and Deprotection: Proceed with standard TFA cleavage protocols.
Workflow 4.3: Post-Synthesis Characterization
Diagram 4.4: CuAAC Catalytic Cycle
References
-
HETEROCYCLES, Vol. 86, No. 1, 2012. Quantitative analysis of Cu(I) concentration in cLICK chemistry —biotinylation at side chain of propargylglycine using click. [Link]
-
PMC, NIH. Synthesis of novel cyclic NGR/RGD peptide analogs via on resin click chemistry. [Link]
-
Organic Synthesis. Protecting Groups. [Link]
-
Chem-Impex. D-Propargylglycine. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
PubMed. Peptides containing dipropylglycine. Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides. [Link]
-
SynArchive. Protecting Groups List. [Link]
-
PubMed. Diverse Pathways in Catalytic Reactions of Propargyl Aryldiazoacetates: Selectivity between Three Reaction Sites. [Link]
-
PMC, NIH. Highly Efficient Cyclization Approach of Propargylated Peptides via Gold(I)-Mediated Sequential C–N, C–O, and C–C Bond Formation. [Link]
-
BioXconomy. GLP-1s driving sustainable peptide synthesis. [Link]
-
Interchim. Exploring advanced Click Chemistry for versatile and efficient bioconjugations. [Link]
-
SciSpace. Amino Acid-Protecting Groups. [Link]
-
ATSDR. ANALYTICAL METHODS. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Anaspec. Fmoc-D-propargylglycine. [Link]
-
PMC, NIH. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. [Link]
-
ACS Publications. Structural Basis for the Inactivation of Thermus thermophilus Proline Dehydrogenase by N-Propargylglycine. [Link]
-
MDPI. Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains. [Link]
-
PMC, NIH. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. [Link]
-
ACS Publications. Vinylglycine and propargylglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. D-Propargylglycine Hydrochloride: A Versatile Amino Acid Building Block for Chemical Synthesis. [Link]
-
ChemRxiv. Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. [Link]
-
PubMed. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. [Link]
-
ResearchGate. Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains. [Link]
-
ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of novel cyclic NGR/RGD peptide analogs via on resin click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Groups [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. Diverse Pathways in Catalytic Reactions of Propargyl Aryldiazoacetates: Selectivity between Three Reaction Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly Efficient Cyclization Approach of Propargylated Peptides via Gold(I)-Mediated Sequential C–N, C–O, and C–C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptides containing dipropylglycine. Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Click Chemistry [organic-chemistry.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. DL-PROPARGYLGLYCINE | 64165-64-6 [chemicalbook.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Validating D-Propargylglycine Methyl Ester HCl Incorporation by Mass Spectrometry
For researchers, scientists, and drug development professionals venturing into the dynamic world of proteome analysis, the ability to specifically label and identify newly synthesized proteins is paramount. This guide provides an in-depth, technical comparison of methodologies for validating the incorporation of D-Propargylglycine (DPG) methyl ester HCl, a powerful bioorthogonal non-canonical amino acid, using mass spectrometry. We will delve into the core principles, provide field-proven protocols, and objectively compare this technique with established alternatives.
The Principle: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)
The foundation of this technique lies in the concept of Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT).[1][2] In this approach, cells are cultured in media containing a non-canonical amino acid, such as D-Propargylglycine, which is a methionine analog.[3][4] During active protein synthesis, DPG is incorporated into nascent polypeptide chains in place of methionine. The key feature of DPG is its terminal alkyne group, a bioorthogonal handle that does not interfere with native cellular processes.[5] This alkyne group serves as a chemical reporter for subsequent detection and enrichment.
The validation of DPG incorporation is a critical step to ensure the fidelity of downstream proteomic analyses. Mass spectrometry stands as the gold standard for this validation, offering unparalleled sensitivity and specificity in identifying the modified peptides.
Visualizing the Workflow: From Cell Culture to Mass Spectrometer
The overall experimental workflow can be visualized as a multi-step process, starting from metabolic labeling of cells to the final mass spectrometric analysis.
Caption: A streamlined workflow for validating D-Propargylglycine incorporation using mass spectrometry.
Detailed Experimental Protocol: A Self-Validating System
The following protocol is designed to be a self-validating system, with built-in controls to ensure the specificity and efficiency of DPG incorporation and detection.
Part 1: Metabolic Labeling of Cultured Cells
-
Cell Culture: Culture your cells of interest to approximately 70-80% confluency using standard cell culture techniques. The health and proliferation rate of your cells are critical for efficient labeling.
-
Methionine Depletion (Optional but Recommended): To enhance the incorporation of DPG, you can incubate the cells in methionine-free DMEM for 30-60 minutes prior to labeling. This step depletes the intracellular pool of methionine.
-
Labeling: Replace the culture medium with fresh medium supplemented with D-Propargylglycine methyl ester HCl. A typical starting concentration is 50 µM, but this should be optimized for your specific cell line.[4]
-
Incubation: Incubate the cells for a desired period (e.g., 4-24 hours) to allow for the incorporation of DPG into newly synthesized proteins.
-
Control Samples: It is crucial to include the following controls:
-
Negative Control: Cells grown in standard medium without DPG.
-
Positive Control (Optional): Cells labeled with another well-characterized non-canonical amino acid like Azidohomoalanine (AHA).[6]
-
Part 2: Cell Lysis and Protein Extraction
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated DPG.
-
Lysis: Lyse the cells using a buffer compatible with downstream click chemistry and mass spectrometry. A common choice is a RIPA buffer or a urea-based buffer.[7][8] Mechanical disruption, such as sonication, can be used to ensure complete lysis.[7][8]
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method like the BCA assay.
Part 3: Click Chemistry for Biotinylation
The alkyne handle on the incorporated DPG allows for a highly specific and efficient reaction with an azide-functionalized reporter molecule via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry".[9][10] For enrichment purposes, biotin-azide is a common choice.
-
Reaction Setup: In a microcentrifuge tube, combine the protein lysate (e.g., 1 mg), biotin-azide (final concentration 50 µM), a copper(I) source (e.g., CuSO₄, final concentration 1 mM), a reducing agent (e.g., sodium ascorbate, final concentration 1 mM), and a copper-chelating ligand (e.g., THPTA, final concentration 100 µM).[5]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation, protected from light.
Caption: The click chemistry reaction covalently links biotin-azide to the DPG-labeled protein.
Part 4: Sample Preparation for Mass Spectrometry
-
Protein Precipitation: Precipitate the biotinylated proteins using a method like acetone or TCA precipitation to remove interfering substances.
-
Reduction and Alkylation: Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea) and reduce disulfide bonds with DTT, followed by alkylation of free cysteines with iodoacetamide.[10]
-
Tryptic Digestion: Dilute the urea concentration to less than 2 M and digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.[10]
-
Enrichment of Biotinylated Peptides: Use streptavidin-coated magnetic beads or agarose resin to specifically capture the biotinylated peptides.[5] Wash the beads extensively to remove non-specifically bound peptides.
-
Elution and Desalting: Elute the enriched peptides from the beads and desalt them using a C18 StageTip or a similar device before mass spectrometry analysis.
Part 5: Mass Spectrometry Analysis and Data Interpretation
-
LC-MS/MS Analysis: Analyze the enriched peptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
Database Searching: Search the acquired MS/MS spectra against a protein database, specifying a variable modification on methionine corresponding to the mass of the DPG-biotin conjugate.
-
Validation: The successful identification of peptides containing the DPG-biotin modification confirms the incorporation of D-Propargylglycine into the cellular proteome. The number and identity of the identified proteins provide a measure of the labeling efficiency.
Comparison with Alternative Methods
While DPG labeling followed by mass spectrometry is a powerful technique, it is essential to understand its performance in the context of other available methods.
| Feature | D-Propargylglycine (DPG) + Click Chemistry | Azidohomoalanine (AHA) + Click Chemistry | Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) |
| Principle | Bioorthogonal, alkyne-containing methionine analog.[4] | Bioorthogonal, azide-containing methionine analog.[6] | Metabolic incorporation of heavy isotope-labeled amino acids.[12][13] |
| Detection | Click chemistry with azide reporters (biotin, fluorophores).[9] | Click chemistry with alkyne reporters (biotin, fluorophores).[1] | Mass shift in MS spectra.[12] |
| Enrichment | Straightforward enrichment of tagged proteins/peptides.[5] | Straightforward enrichment of tagged proteins/peptides.[14] | No direct enrichment of labeled proteins. |
| Temporal Resolution | High; can be used for pulse-chase experiments.[1] | High; can be used for pulse-chase experiments.[2] | Lower; requires longer labeling times for significant incorporation. |
| Quantification | Can be combined with quantitative proteomics techniques (e.g., TMT).[15] | Can be combined with quantitative proteomics techniques. | Inherently quantitative by comparing heavy/light peptide ratios.[16] |
| Cellular Perturbation | Generally low, but potential for toxicity at high concentrations. | Generally low, but potential for toxicity at high concentrations. | Minimal perturbation. |
| Cost | Reagents for click chemistry can be an additional cost. | Reagents for click chemistry can be an additional cost. | Labeled amino acids and media can be expensive. |
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low or no DPG incorporation | Poor cell health or viability.[17] | Ensure cells are healthy and actively dividing. Optimize cell culture conditions. |
| Inefficient DPG uptake. | Optimize DPG concentration and incubation time. Consider a methionine-depletion step. | |
| Inefficient click chemistry reaction | Degraded reagents (especially sodium ascorbate). | Use freshly prepared solutions for the click reaction. |
| Presence of interfering substances in the lysate. | Ensure thorough protein precipitation and washing steps. | |
| High background in mass spectrometry data | Non-specific binding to enrichment beads. | Increase the stringency and number of wash steps during peptide enrichment. |
| Contamination during sample preparation. | Maintain a clean working environment and use high-purity reagents.[18] |
Conclusion
The validation of D-Propargylglycine methyl ester HCl incorporation by mass spectrometry is a robust and highly specific method for studying newly synthesized proteins. By following a well-designed protocol with appropriate controls, researchers can confidently identify and quantify proteins that are actively translated under specific experimental conditions. While alternative methods like SILAC offer direct quantification, the bioorthogonal nature of DPG provides the unique advantage of enabling the enrichment of a specific sub-proteome, thereby increasing the depth of analysis. As with any powerful technique, a thorough understanding of the underlying principles and potential pitfalls is essential for generating high-quality, reproducible data.
References
-
Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Journal of Proteome Research. [Link]
-
Sample Preparation Guide for Mass Spectrometry–Based Proteomics. LCGC International. [Link]
-
Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. ACS Publications. [Link]
-
Click chemistry and its application to proteomics. G-Biosciences. [Link]
-
Click-linking: a cell-compatible protein crosslinking method based on click chemistry. bioRxiv. [Link]
-
Clickable report tags for identification of modified peptides by mass spectrometry. Open Access LMU. [Link]
-
Alkyne-Tag SERS Screening and Identification of Small-Molecule-Binding Sites in Protein. Analytical Chemistry. [Link]
-
Outline of workflow used to identify alkyne-tagged proteins adducted by... ResearchGate. [Link]
-
Light-Activated Proteomic Labeling via Photocaged Bioorthogonal Non-Canonical Amino Acids. ACS Chemical Biology. [Link]
-
Tissue Specific Labeling in Proteomics. PMC. [Link]
-
Light-Activated Proteomic Labeling via Photocaged Bioorthogonal Non-Canonical Amino Acids. SciSpace. [Link]
-
Acid Cleavable Biotin-Alkyne Improves Sensitivity for Direct Detection of Biotin Labeled Peptides in Biorthogonal Noncanonical Amino Acid Tagging Analysis. PubMed. [Link]
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Cell-selective labeling with amino acid precursors for proteomic studies of multicellular environments. PMC. [Link]
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Bioorthogonal Labeling of Human Prostate Cancer Tissue Slice Cultures for Glycoproteomics. PMC. [Link]
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Bioorthogonal protein labelling enables the study of antigen processing of citrullinated and carbamylated auto-antigens. PMC. [Link]
-
Two-strain, cell-selective protein labeling in mixed bacterial cultures. PubMed. [Link]
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Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. PMC. [Link]
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Metabolic Labeling of Proteins for Proteomics. University of Liverpool. [Link]
-
How to Troubleshoot Problems with Fluorescently Tagged Proteins. Bitesize Bio. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized D-Propargylglycine Methyl Ester HCl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and chemical biology, the unnatural amino acid D-Propargylglycine methyl ester hydrochloride stands as a versatile building block. Its terminal alkyne functionality is a gateway for "click" chemistry, enabling the facile introduction of molecular probes, imaging agents, and other functionalities onto peptides and small molecules. However, the synthetic utility of this reagent is intrinsically linked to its purity. The presence of even minor impurities, particularly the L-enantiomer, can lead to ambiguous biological data, side reactions, and compromised final product quality.
This guide provides a comprehensive framework for assessing the chemical and chiral purity of synthesized D-Propargylglycine methyl ester HCl. We will delve into the practical application of key analytical techniques, offering not just protocols, but the scientific rationale behind their selection and execution. This document is designed to empower researchers to confidently validate the quality of their starting materials, ensuring the integrity and reproducibility of their scientific endeavors.
The Criticality of Purity: Why Rigorous Assessment Matters
The impact of impurities in D-Propargylglycine methyl ester HCl can be far-reaching:
-
Enantiomeric Purity: The biological activity of chiral molecules is often highly stereospecific. The presence of the L-enantiomer can lead to off-target effects, competitive inhibition, or a general dilution of the desired biological response. In drug development, controlling stereochemistry is a critical regulatory requirement.
-
Chemical Purity: Residual starting materials, byproducts from the synthesis, or degradation products can interfere with subsequent reactions. For instance, unreacted D-Propargylglycine could lead to undesired free-acid side products in peptide synthesis.
-
Solvent and Salt Impurities: Residual solvents can be toxic and may alter the solubility and reactivity of the compound. The correct hydrochloride salt form is also crucial for consistent stoichiometry and solubility.
A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the synergistic use of several methods, each offering a unique perspective on the sample's composition.
| Analytical Technique | Primary Purity Aspect Assessed | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Structure and Purity | Provides detailed structural information, identifies and quantifies major impurities. | Lower sensitivity for minor impurities, may not resolve enantiomers without chiral additives. |
| High-Performance Liquid Chromatography (HPLC) | Enantiomeric and Chemical Purity | High sensitivity and resolution for separating enantiomers and other impurities. | Requires method development, may not identify unknown impurities without a reference standard. |
| Mass Spectrometry (MS) | Molecular Weight Verification | Confirms the molecular weight of the target compound and can help identify impurities. | Typically does not distinguish between isomers, quantification can be challenging. |
| Elemental Analysis | Elemental Composition | Confirms the elemental composition and the presence of the hydrochloride salt. | Does not provide information on the nature of organic impurities. |
In-Depth Experimental Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of chemical purity assessment, providing an unambiguous confirmation of the molecular structure and allowing for the detection and quantification of proton- and carbon-containing impurities.
Rationale: The chemical environment of each proton and carbon atom in the D-Propargylglycine methyl ester HCl molecule results in a unique resonance signal in the NMR spectrum. The position (chemical shift), multiplicity (splitting pattern), and integration (area under the peak) of these signals provide a detailed fingerprint of the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized D-Propargylglycine methyl ester HCl in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical to avoid exchange of the amine protons.
-
Instrumental Parameters:
-
Spectrometer: 400 MHz or higher for optimal resolution.
-
¹H NMR: Acquire a standard proton spectrum. The expected chemical shifts (δ) are approximately:
-
~2.5 ppm (t, 1H, ≡CH)
-
~2.9 ppm (m, 2H, -CH₂-C≡)
-
~3.8 ppm (s, 3H, -OCH₃)
-
~4.3 ppm (t, 1H, α-CH)
-
~8.5-9.0 ppm (br s, 3H, -NH₃⁺)
-
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The expected chemical shifts are approximately:
-
~15 ppm (-CH₂-C≡)
-
~53 ppm (-OCH₃)
-
~55 ppm (α-CH)
-
~72 ppm (≡CH)
-
~80 ppm (-C≡)
-
~170 ppm (C=O)
-
-
-
Data Analysis:
-
Structural Confirmation: Verify that the observed chemical shifts, multiplicities, and integrations are consistent with the structure of D-Propargylglycine methyl ester HCl.
-
Impurity Detection: Look for any unexpected signals. Common impurities to watch for include:
-
Residual Solvents: Characteristic signals for common synthesis solvents (e.g., methanol, diethyl ether, dichloromethane).
-
Unreacted Starting Materials: Signals corresponding to D-Propargylglycine.
-
Byproducts: Signals from potential side reactions, such as the formation of the corresponding amide.
-
-
NMR Spectroscopy Workflow for Purity Assessment.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Chiral Purity
HPLC is an indispensable tool for determining both the chemical and, most importantly, the enantiomeric purity of D-Propargylglycine methyl ester HCl.[1][2] The separation of enantiomers can be achieved through direct or indirect methods.[2][3]
Rationale:
-
Direct Chiral HPLC: Utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times and thus, separation.[4] Polysaccharide-based and macrocyclic antibiotic CSPs are commonly used for amino acid derivatives.[5]
-
Indirect Chiral HPLC: Involves derivatizing the amino acid ester with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase.
-
Sample Preparation: Prepare a stock solution of the synthesized D-Propargylglycine methyl ester HCl in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a racemic standard of DL-Propargylglycine methyl ester HCl for method development and system suitability.
-
Instrumental Parameters:
-
Column: A chiral column, such as a cellulose or amylose-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape.[4]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm), as the analyte lacks a strong chromophore.
-
Temperature: Column temperature should be controlled to ensure reproducibility.
-
-
Data Analysis:
-
Enantiomeric Excess (e.e.): Inject the racemic standard to determine the retention times of the D- and L-enantiomers. Inject the synthesized sample and integrate the peak areas for both enantiomers. Calculate the e.e. using the following formula: e.e. (%) = [(Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer)] x 100
-
Chemical Purity: The total peak area of the D- and L-enantiomers relative to the total area of all peaks in the chromatogram provides an estimate of chemical purity.
-
Chiral HPLC Workflow for Enantiomeric Purity Assessment.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is a powerful technique for confirming the molecular weight of the synthesized product and identifying potential impurities based on their mass-to-charge ratio (m/z).
Rationale: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like amino acid esters. It allows for the gentle ionization of the molecule, typically resulting in a prominent protonated molecular ion [M+H]⁺, which directly corresponds to the molecular weight of the free base plus a proton.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumental Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: A range that includes the expected m/z of the protonated molecule (for C₆H₉NO₂, the monoisotopic mass is 127.06 g/mol ; the [M+H]⁺ ion will be at m/z 128.07).
-
-
Data Analysis:
-
Molecular Weight Confirmation: Look for a prominent peak corresponding to the [M+H]⁺ ion of D-Propargylglycine methyl ester.
-
Impurity Identification: Search for other peaks that may correspond to impurities. For example, the [M+H]⁺ of unreacted D-Propargylglycine would be at m/z 114.05.
-
Elemental Analysis: Verifying Elemental Composition and Salt Form
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the sample.
Rationale: This technique confirms that the empirical formula of the synthesized compound matches the theoretical formula of D-Propargylglycine methyl ester HCl (C₆H₁₀ClNO₂). It is particularly useful for confirming the presence of the hydrochloride salt in the correct stoichiometry.
-
Sample Preparation: A small, accurately weighed amount of the dried sample is required.
-
Instrumentation: The sample is combusted in a specialized elemental analyzer, and the resulting gases (CO₂, H₂O, N₂) are quantified. Chlorine is typically determined by titration or ion chromatography after combustion.
-
Data Analysis: The experimentally determined percentages of C, H, N, and Cl should be within ±0.4% of the theoretical values for C₆H₁₀ClNO₂ (C: 44.05%, H: 6.16%, N: 8.56%, Cl: 21.67%).
Comparison with Alternative Propargylating Agents
While D-Propargylglycine methyl ester HCl is a valuable building block, other reagents can also be used to introduce a propargyl group. The choice of reagent often depends on the specific synthetic context.
| Reagent/Method | Advantages | Disadvantages |
| D-Propargylglycine methyl ester HCl | Pre-formed chiral building block, ready for peptide synthesis. | May require protection/deprotection steps in some synthetic routes. |
| Propargyl Bromide | Simple and widely used for N-alkylation. | Can lead to over-alkylation, requires basic conditions which may not be compatible with all substrates. |
| Nicholas Reaction | Acid-mediated propargylation, suitable for base-sensitive molecules.[6][7] | Requires the use of a cobalt complex and subsequent decomplexation. |
| Allenylboronic Acids | Can achieve high levels of stereocontrol in the synthesis of homopropargylic alcohols and amines.[8] | Reagents can be more expensive and sensitive than simpler alkylating agents. |
Conclusion
The rigorous assessment of purity is not merely a quality control step; it is a fundamental aspect of good scientific practice. For a versatile and reactive building block like D-Propargylglycine methyl ester HCl, a multi-faceted analytical approach is essential to ensure the reliability and reproducibility of experimental outcomes. By combining the structural insights from NMR, the high-resolution separation of HPLC, the molecular weight confirmation of MS, and the elemental verification of elemental analysis, researchers can proceed with confidence, knowing that their starting material meets the high standards required for cutting-edge research and development.
References
-
Anaspec. Fmoc-D-propargylglycine. [Link]
-
Green, I. R., et al. (2016). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Organic Letters, 18(18), 4742–4745. [Link]
-
Green, I. R., et al. (2016). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. PMC. [Link]
-
Chem-Impex. L-Propargylglycine methyl ester hydrochloride. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]
-
Meri čko, D., Lehotay, J., & Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 159–167. [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
-
PubChem. DL-Propargylglycine. [Link]
-
LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
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- 2. Glycine, methyl ester [webbook.nist.gov]
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 7. Fmoc-D-propargylglycine [anaspec.com]
- 8. compoundchem.com [compoundchem.com]
Biological Activity Comparison: D- vs. L-Propargylglycine & Derivatives
The following guide provides an in-depth technical comparison of D- and L-propargylglycine derivatives, designed for researchers in gasotransmitter biology and drug discovery.
Content Type: Publish Comparison Guide Subject: Selective Inhibition of Sulfur Metabolic Pathways (CSE vs. DAAO)
Executive Summary: The Chirality Directive
Propargylglycine (PAG) is a non-proteinogenic amino acid characterized by a terminal alkyne group. It is widely recognized as the "gold standard" inhibitor for Cystathionine
However, biological activity is strictly stereospecific. L-Propargylglycine is the active suicide inhibitor of CSE. Its enantiomer, D-Propargylglycine , is virtually inert against CSE but serves as a substrate and mechanism-based inactivator for D-Amino Acid Oxidase (DAAO) .
Critical Warning: Researchers often confuse C-propargylglycine (the standard amino acid) with N-propargylglycine. These are distinct compounds with non-overlapping targets. N-propargylglycine is a specific suicide inhibitor of Proline Dehydrogenase (PRODH) and does not inhibit CSE.
Mechanistic Foundation
To select the correct reagent, one must understand the divergent metabolic fates of the isomers.
L-Propargylglycine: The CSE Suicide Inhibitor
L-PAG acts as a mechanism-based inactivator (suicide substrate) of CSE. It binds to the Pyridoxal 5'-Phosphate (PLP) cofactor within the active site.[1]
-
Mechanism: L-PAG undergoes a partial catalytic cycle. The enzyme initiates
-elimination, generating a reactive allene intermediate. This intermediate forms a stable covalent adduct with the active site tyrosine or the PLP cofactor itself, irreversibly locking the enzyme. -
Result: Permanent loss of
production capacity in the transsulfuration pathway.
D-Propargylglycine: The DAAO Substrate
D-PAG does not fit the stereochemical constraints of the CSE active site. Instead, it enters the peroxisome (or cytosol in bacteria) and is oxidized by DAAO.
-
Mechanism: DAAO oxidatively deaminates D-PAG to 2-keto-4-pentynoate . This reactive ketone can subsequently modify DAAO or be metabolized further, but it does not inhibit CSE.
Pathway Visualization
The following diagram illustrates the divergent pathways of PAG isomers.
Figure 1: Divergent metabolic fates of L- and D-Propargylglycine. L-PAG targets CSE to stop H2S synthesis, while D-PAG generates reactive oxygen species via DAAO.
Comparative Analysis: Efficacy & Selectivity
Potency and Target Selectivity
The following table contrasts L-PAG with its enantiomer and alternative inhibitors. Note that DL-PAG (racemic) is often used but effectively has half the potency of pure L-PAG per unit mass.
| Compound | Target Enzyme | Mechanism | IC50 (Approx.)[2] | Specificity Notes |
| L-Propargylglycine | CSE | Irreversible (Suicide) | ~40 µM | Highly specific for CSE over CBS. |
| D-Propargylglycine | DAAO | Substrate / Inactivator | N/A for CSE | Inactive on CSE. Used as a negative control in H2S studies. |
| CSE | Reversible / Irreversible | ~14 µM | More potent than PAG but higher toxicity profile. | |
| Aminooxyacetic Acid (AOAA) | CBS | PLP Antagonist | ~1-8 µM (CBS) | Inhibits CBS , not CSE.[2] Used to distinguish H2S source.[2][3] |
| N-Propargylglycine | PRODH | Suicide Inhibitor | N/A for CSE | DOES NOT inhibit CSE. Targets Proline Dehydrogenase. |
Permeability and Derivatives
A major limitation of free L-PAG is its zwitterionic nature at physiological pH, which limits passive membrane diffusion.
-
Free Acid (L-PAG): Requires amino acid transporters (e.g., System L) for cellular entry. Uptake can be slow and variable depending on cell type.
-
Ester Derivatives (e.g., Ethyl Ester): These are "prodrugs." The esterification masks the carboxyl group, increasing lipophilicity. Once inside the cell, ubiquitous esterases hydrolyze the ester, releasing the active L-PAG.
-
Recommendation: Use ester derivatives for short-term cellular assays where rapid uptake is critical.
-
-
N-Acetylated Forms: Often used to improve stability, but may require specific acylases to regenerate the free amine for binding to the PLP cofactor.
Experimental Protocol: Self-Validating H2S Inhibition Assay
Objective: Quantify CSE inhibition by L-PAG using the Methylene Blue method. This protocol includes checkpoints to ensure data integrity.
Reagents Preparation
-
Assay Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) + 10 µM Pyridoxal 5'-Phosphate (PLP). Note: PLP is light sensitive; protect from light.
-
Substrate: 10 mM L-Cysteine (Freshly prepared).
-
Inhibitor: L-Propargylglycine (Dissolve in water or buffer; avoid DMSO if possible as it can interfere with some redox probes).
-
Trapping Solution: 1% (w/v) Zinc Acetate.
-
Detection Reagent A: 20 mM N,N-dimethyl-p-phenylenediamine sulfate in 7.2 M HCl.
-
Detection Reagent B: 30 mM
in 1.2 M HCl.
Step-by-Step Workflow
-
Pre-Incubation (Target Engagement):
-
Mix 10 µg purified CSE (or 100 µg cell lysate) with L-PAG (0 - 100 µM) in Assay Buffer.
-
Incubate at 37°C for 20 minutes . Why? Suicide inhibition is time-dependent. This step allows the covalent adduct to form.
-
-
Enzymatic Reaction:
-
Add L-Cysteine (final conc. 2 mM) to initiate the reaction. Total volume: 200 µL.
-
Seal the tube/plate immediately to prevent
gas escape. -
Incubate at 37°C for 30 minutes .
-
-
Termination & Trapping:
-
Add 100 µL Zinc Acetate (1%) .[4]
-
Checkpoint: A white precipitate (ZnS) may form if H2S production is high.
-
Add 100 µL 10% Trichloroacetic acid (TCA) to precipitate proteins (optional, but recommended for lysates).
-
-
Colorimetric Development:
-
Add 50 µL Reagent A followed immediately by 50 µL Reagent B .
-
Incubate at room temperature for 15-20 minutes in the dark.
-
-
Quantification:
-
Transfer supernatant to a clear 96-well plate.
-
Measure Absorbance at 670 nm .
-
Calculate concentration using a standard curve generated with Sodium Hydrosulfide (NaHS).
-
Assay Workflow Diagram
Figure 2: Optimized Methylene Blue assay workflow for validating CSE inhibition.
References
-
Asimakopoulou, A. et al. (2013). "Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE)." British Journal of Pharmacology. Link
-
Marcotte, P. & Walsh, C. (1976). "Vinylglycine and propargylglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase."[5][6] Biochemistry. Link
-
Scott, G.K. et al. (2019).[7] "N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity."[7][8] Amino Acids.[2][3][5][6][9][10][11] Link
-
Sun, Q. et al. (2009). "Structural basis for the inhibition of cystathionine gamma-lyase by propargylglycine."[1] Journal of Biological Chemistry. Link
-
Wang, R. (2012). "Physiological implications of hydrogen sulfide: a whiff exploration that blossomed." Physiological Reviews. Link
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- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Assay Methods for H2S Biogenesis and Catabolism Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-based de novo design of a cystathionine γ-lyase selective inhibitor blocking hydrogen sulfide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Affinity labeling of D-amino acid oxidase with an acetylenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Protein Labeling Techniques: Featuring D-Propargylglycine Methyl Ester HCl
For researchers, scientists, and drug development professionals, the accurate labeling and tracking of proteins are fundamental to understanding cellular processes and developing novel therapeutics. The choice of a protein labeling strategy can significantly impact experimental outcomes, influencing everything from labeling efficiency and specificity to cellular viability. This guide provides an in-depth comparison of various protein labeling methodologies, with a special focus on the emerging role of D-Propargylglycine methyl ester HCl in metabolic labeling. We will delve into the technical nuances, provide field-proven insights, and present supporting experimental data to empower you to make informed decisions for your research.
Introduction: The Imperative of Precise Protein Labeling
The ability to selectively tag and visualize proteins within their native environment is a cornerstone of modern biological research. It allows for the investigation of protein synthesis, localization, trafficking, and interactions. Historically, protein labeling has been dominated by methods that target naturally occurring amino acids. However, the advent of bioorthogonal chemistry has ushered in a new era of metabolic labeling, offering a powerful tool to study nascently synthesized proteins with minimal perturbation to the biological system.
D-Propargylglycine, a non-canonical amino acid, has garnered attention for its utility in both enzyme inhibition and bioorthogonal labeling[1][2]. Its methyl ester hydrochloride form enhances cell permeability and solubility, making it a promising candidate for metabolic labeling experiments. This guide will objectively compare the use of D-Propargylglycine methyl ester HCl with established labeling techniques, providing a comprehensive cross-validation of its experimental utility.
Comparative Analysis of Protein Labeling Methodologies
The selection of a protein labeling method is a critical experimental parameter. The ideal technique should be highly efficient, specific, and non-perturbing to the biological system under investigation. Here, we compare three major classes of protein labeling: metabolic labeling using non-canonical amino acids (ncAAs) like D-Propargylglycine, and traditional chemical labeling targeting primary amines (lysine residues) or thiols (cysteine residues).
| Feature | Metabolic Labeling (e.g., D-Propargylglycine) | Amine-Reactive Labeling (NHS Esters) | Thiol-Reactive Labeling (Maleimides) |
| Target | Nascently synthesized proteins | Surface-exposed lysine residues & N-terminus | Surface-exposed cysteine residues |
| Specificity | High (targets protein synthesis) | Low (targets abundant lysines) | High (targets less abundant cysteines) |
| Timing of Labeling | Co-translational | Post-translational | Post-translational |
| Cell Permeability | Required for the ncAA | Not required for purified proteins | Not required for purified proteins |
| Potential for Perturbation | Can affect protein synthesis/function | Can alter protein charge and function | Can disrupt disulfide bonds and function |
| Typical Labeling Efficiency | Varies (50-80% for some ncAAs)[3] | Varies (dependent on conditions) | High (70-90%)[4] |
| Cytotoxicity | Potential for some ncAAs[5] | Can cause protein precipitation | Can react with other cellular thiols |
Table 1: High-Level Comparison of Protein Labeling Strategies
In-Depth Analysis: Metabolic Labeling with D-Propargylglycine Methyl Ester HCl
Metabolic labeling with ncAAs allows for the temporal tracking of protein synthesis. The workflow involves introducing an amino acid analog, such as D-Propargylglycine methyl ester HCl, into the cell culture medium. This analog is then incorporated into newly synthesized proteins by the cell's own translational machinery[6][7]. The incorporated "bioorthogonal handle" (in this case, the propargyl group's alkyne) can then be selectively reacted with a reporter molecule (e.g., a fluorescent dye or biotin) via a "click" reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)[8].
Causality Behind Experimental Choices:
-
Why D-Propargylglycine? The propargyl group provides a small, bioorthogonal alkyne handle that is generally well-tolerated by the translational machinery. While both L- and D-isomers exist, the choice of the D-isomer can be strategic. In some contexts, D-amino acids may be less prone to degradation by endogenous enzymes, potentially leading to higher incorporation rates. However, it's crucial to validate this for the specific system under study, as D-amino acids can also have off-target effects.
-
Why the Methyl Ester HCl form? The methyl esterification of the carboxylic acid group neutralizes its charge, increasing the molecule's hydrophobicity and facilitating its passive diffusion across the cell membrane. The hydrochloride salt form generally improves the compound's stability and solubility in aqueous solutions, simplifying its handling and addition to cell culture media. Using the methyl ester form of unnatural amino acids has been shown to improve their incorporation into proteins[9].
Alternatives to D-Propargylglycine:
The most common alternatives for metabolic labeling are L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG), both of which are methionine analogs[10][11].
| Non-Canonical Amino Acid | Bioorthogonal Handle | Key Advantages | Potential Drawbacks |
| D-Propargylglycine | Alkyne | Small size, potentially higher stability | Less characterized for labeling efficiency and cytotoxicity compared to AHA/HPG; known enzyme inhibitor[1] |
| L-Azidohomoalanine (AHA) | Azide | Well-characterized, good incorporation efficiency | The azide group is slightly larger than an alkyne; can be toxic at high concentrations[5] |
| L-Homopropargylglycine (HPG) | Alkyne | Well-characterized, good incorporation efficiency[3] | Can be more toxic than AHA in some systems[5] |
Table 2: Comparison of Common Non-Canonical Amino Acids for Metabolic Labeling
Direct comparative studies on the incorporation efficiency and cytotoxicity of D-propargylglycine versus AHA and HPG are limited. However, studies comparing AHA and HPG have shown that HPG can have a more significant impact on bacterial growth than AHA at similar concentrations[5]. It is imperative for researchers to empirically determine the optimal concentration and incubation time for any ncAA to balance labeling efficiency with minimal cellular perturbation.
Experimental Workflows and Protocols
To ensure scientific integrity, every protocol should be a self-validating system. Below are detailed, step-by-step methodologies for metabolic labeling with D-Propargylglycine methyl ester HCl and the subsequent click chemistry detection, as well as protocols for traditional labeling methods for comparison.
Workflow for Metabolic Labeling and Click Chemistry Detection
Caption: Workflow for Metabolic Labeling with D-Propargylglycine and Click Chemistry Detection.
Protocol 1: Metabolic Labeling of Nascent Proteins with D-Propargylglycine Methyl Ester HCl
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Amino Acid Depletion (Optional but Recommended): Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Replace the standard culture medium with a methionine-free medium and incubate for 30-60 minutes. This step depletes the intracellular pool of methionine, which can enhance the incorporation of methionine analogs.
-
Metabolic Labeling: Prepare a stock solution of D-Propargylglycine methyl ester HCl in sterile water or PBS. Add the D-Propargylglycine methyl ester HCl to the methionine-free medium to the desired final concentration (a starting range of 50-200 µM is recommended). Incubate the cells for a period of 4 to 24 hours, depending on the desired labeling window and the rate of protein synthesis in the cell line.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Detection
This protocol is adapted from established click chemistry procedures[12][13][14].
-
Prepare Stock Solutions:
-
Azide-reporter probe (e.g., fluorescent azide or biotin-azide): 10 mM in DMSO.
-
Copper(II) sulfate (CuSO₄): 50 mM in water.
-
Copper-stabilizing ligand (e.g., THPTA or TBTA): 50 mM in DMSO/water.
-
Reducing agent (e.g., sodium ascorbate): 500 mM in water (prepare fresh).
-
-
Set up the Click Reaction: In a microcentrifuge tube, combine the following in order:
-
Protein lysate (containing propargylglycine-labeled proteins): 20-50 µg in lysis buffer.
-
Azide-reporter probe: to a final concentration of 100-200 µM.
-
Copper(II) sulfate: to a final concentration of 1 mM.
-
Ligand: to a final concentration of 5 mM.
-
Adjust the total volume with PBS or lysis buffer.
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Analysis: The labeled proteins are now ready for downstream analysis, such as SDS-PAGE with in-gel fluorescence scanning, or western blotting followed by detection with streptavidin-HRP (if a biotin-azide was used).
Protocol 3: Amine-Reactive Labeling with NHS Esters
This is a general protocol for labeling purified proteins[15][16].
-
Protein Preparation: Dissolve the purified protein in an amine-free buffer at pH 8.0-9.0 (e.g., 0.1 M sodium bicarbonate buffer) to a concentration of 1-5 mg/mL.
-
NHS-Ester-Dye Preparation: Dissolve the NHS-ester functionalized dye in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the NHS-ester-dye solution to the protein solution at a molar ratio of 5-10 moles of dye per mole of protein. Incubate for 1 hour at room temperature with gentle stirring.
-
Purification: Remove the unreacted dye by size-exclusion chromatography (e.g., a desalting column).
Protocol 4: Thiol-Reactive Labeling with Maleimides
This protocol is for labeling purified proteins with available cysteine residues[4][17].
-
Protein Reduction (if necessary): If the protein contains disulfide bonds, reduce them by incubating with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature.
-
Buffer Exchange: Remove the reducing agent by buffer exchange into a degassed, thiol-free buffer at pH 6.5-7.5 (e.g., PBS).
-
Maleimide-Dye Preparation: Dissolve the maleimide-functionalized dye in DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the maleimide-dye solution to the protein solution at a molar ratio of 10-20 moles of dye per mole of protein. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol.
-
Purification: Remove the unreacted dye by size-exclusion chromatography.
Visualizing the Logic: Experimental Workflows
To further clarify the experimental designs, the following diagrams illustrate the key steps and decision points in each labeling strategy.
Metabolic vs. Traditional Labeling Decision Tree
Caption: Decision tree for choosing a protein labeling strategy.
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of your experimental results, it is crucial to include appropriate controls.
-
For Metabolic Labeling:
-
No ncAA control: Culture cells in the absence of the non-canonical amino acid to check for background signal from the click reaction.
-
Protein synthesis inhibitor control: Co-incubate cells with the ncAA and a protein synthesis inhibitor (e.g., cycloheximide or puromycin). A significant reduction in signal confirms that the labeling is dependent on active protein synthesis.
-
Cytotoxicity assay: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the toxic concentration of the ncAA.
-
-
For Traditional Labeling:
-
No dye control: Perform the labeling reaction without the dye to assess background.
-
Functional assay: After labeling, perform a functional assay to ensure that the protein's activity has not been compromised.
-
Mass spectrometry: Use mass spectrometry to determine the degree of labeling and identify the labeled residues.
-
Conclusion and Future Outlook
The choice of a protein labeling strategy is a critical decision that should be guided by the specific experimental question. While traditional methods like NHS-ester and maleimide chemistry remain valuable for labeling purified proteins, metabolic labeling with non-canonical amino acids offers an unparalleled ability to study newly synthesized proteins in a dynamic cellular context.
D-Propargylglycine methyl ester HCl presents itself as a viable, albeit less characterized, alternative to more common ncAAs like AHA and HPG. Its small size and the potential for enhanced stability of the D-isomer are attractive features. However, its known role as an enzyme inhibitor necessitates careful characterization of its effects on cellular metabolism and protein synthesis in the specific system of interest.
Future research should focus on direct, quantitative comparisons of D-Propargylglycine with other ncAAs to establish a comprehensive profile of its labeling efficiency, cytotoxicity, and potential off-target effects. Such studies will be invaluable in guiding researchers to select the most appropriate tool for their specific needs, ultimately advancing our understanding of the complex and dynamic world of the proteome.
References
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. CSH Protocols, 2011(6), pdb.prot5622. [Link]
-
AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]
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Chen, Y., Chen, Y., & Wu, P. (2020). Chemical labeling and proteomics for characterization of unannotated small and alternative open reading frame-encoded polypeptides. Journal of Biological Chemistry, 295(38), 13223–13233. [Link]
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Speers, A. E., & Cravatt, B. F. (2004). Click Chemistry in Proteomic Investigations. Chemical Reviews, 104(9), 4113–4125. [Link]
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Sotnikov, D., Purtov, Y., & Shishmarev, D. (2012). Efficient Site-Specific Labeling of Proteins via Cysteines. PLoS ONE, 7(10), e47842. [Link]
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Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes. In Cell Biology (pp. 7.10.1-7.10.21). John Wiley & Sons, Inc. [Link]
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Ngo, J. T., & Tirrell, D. A. (2011). Non-canonical amino acid labeling in proteomics and biotechnology. FEBS Letters, 585(11), 1629–1635. [Link]
-
Liu, R., Kenney, J. W., Man, J., Bossardi, R., & Proud, C. G. (2016). Quantitative Non-canonical Amino Acid Tagging (QuaNCAT) Proteomics Identifies Distinct Patterns of Protein Synthesis Rapidly Induced by Hypertrophic Agents in Cardiomyocytes, Revealing New Aspects of Metabolic Remodeling. Molecular & Cellular Proteomics, 15(10), 3170–3189. [Link]
-
Jecmen, T., Tuzhilkin, R., & Sulc, M. (2023). Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium. International Journal of Molecular Sciences, 24(14), 11779. [Link]
-
ResearchGate. (n.d.). Flow diagram of the click chemistry–activity-based protein profiling... Retrieved from [Link]
-
Glenn, W. S., Stone, S. E., Ho, S. H., & He, C. (2025). Optimization of Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) for effective low-disruption labelling of Arabidopsis proteins in vivo. bioRxiv. [Link]
-
Liu, R., Kenney, J. W., Man, J., Bossardi, R., & Proud, C. G. (2016). Quantitative Non-canonical Amino Acid Tagging (QuaNCAT) Proteomics Identifies Distinct Patterns of Protein Synthesis Rapidly Induced by Hypertrophic Agents in Cardiomyocytes, Revealing New Aspects of Metabolic Remodeling. Molecular & Cellular Proteomics, 15(10), 3170–3189. [Link]
- Rich, M. H., O'Connor, K. E., & Narancic, T. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. In M. Ryadnov & F. Hudecz (Eds.), Amino Acids, Peptides and Proteins: Volume 44 (pp. 44-63). The Royal Society of Chemistry.
-
G-Biosciences. (2019, September 24). Click chemistry and its application to proteomics. Retrieved from [Link]
-
Scouras, A. D., & Smirnova, E. (2015). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Journal of Visualized Experiments, (103), e53143. [Link]
-
Dieterich, D. C., Hodas, J. J., Gouzer, G., Shadrin, I. Y., & Schuman, E. M. (2010). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology, CHAPTER 7, Unit 7.11. [Link]
-
Xiong, X.-F., & Li, X. (2025). Recent progress of chemical methods for lysine site-selective modification of peptides and proteins. Bioorganic & Medicinal Chemistry, 129, 117451. [Link]
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Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]
-
Smith, L. M., Nesterova, A., Thompson, S. J., & Susumu, K. (2015). Synthesis of NHS esters used to prepare lysine-linked antibody conjugates 4−6. Bioconjugate Chemistry, 26(11), 2265–2276. [Link]
-
Wikipedia. (n.d.). Propargylglycine. Retrieved from [Link]
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Nikić, I., & Lemke, E. A. (2020). A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag. BMC Biology, 18(1), 6. [Link]
-
Scott, B. A., O'Donnell, R. K., & Tanner, J. J. (2020). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. Neural Regeneration Research, 15(12), 2217–2218. [Link]
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Alvarez-Castelao, B., Schanzenbächer, C. T., Langer, J. D., & Schuman, E. M. (2019). Cell type–specific labeling of newly synthesized proteins by puromycin inactivation. Proceedings of the National Academy of Sciences, 116(17), 8548–8553. [Link]
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Gupta, S., Dovey, O. M., Domingues, A. F., Cyran, O. W., Cash, C. M., Giotopoulos, G., ... & Pina, C. (2022). Transcriptional variability accelerates preleukemia by cell diversification and perturbation of protein synthesis. Science Advances, 8(31), eabn4886. [Link]
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Open Access Pub. (n.d.). Metabolic Labeling. Retrieved from [Link]
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Link, A. J., Vink, M. K., & Tirrell, D. A. (2012). Two-strain, cell-selective protein labeling in mixed bacterial cultures. Journal of the American Chemical Society, 134(28), 11574–11577. [Link]
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Gupta, S., Dovey, O. M., Domingues, A. F., Cyran, O. W., Cash, C. M., Giotopoulos, G., ... & Pina, C. (2022). Transcriptional variability accelerates preleukemia by cell diversification and perturbation of protein synthesis. Science Advances, 8(31), eabn4886. [Link]
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Parker, C. G. (2025). Building a Medicinal Chemistry Framework for Bioorthogonal Probes. ACS Central Science, 11(6), 1185–1187. [Link]
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Zhang, C., & Chen, P. R. (2025). Directed Evolution of Enzymes for Bioorthogonal Chemistry Using Acid Chloride Proximity Labeling. ChemRxiv. [Link]
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Phang, J. M. (2021). Targeting the Proline–Glutamine–Asparagine–Arginine Metabolic Axis in Amino Acid Starvation Cancer Therapy. International Journal of Molecular Sciences, 22(2), 947. [Link]
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Motorin, Y., & Helm, M. (2020). Quantification of Propargylated RNA Nucleosides After Metabolic Labeling Via the Methylation Pathway. ChemBioChem, 21(11), 1586–1590. [Link]
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Gupta, S., Dovey, O. M., Domingues, A. F., Cyran, O. W., Cash, C. M., Giotopoulos, G., ... & Pina, C. (2022). Transcriptional variability accelerates pre-leukemia by cell diversification and perturbation of protein synthesis. Brunel University Research Archive. [Link]
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van der Vlist, J., & Bonger, K. M. (2020). Recent developments in bioorthogonal chemistry and the orthogonality within. Current Opinion in Chemical Biology, 60, 79–88. [Link]
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Narita, M., & Imami, K. (2021). A flow-cytometry-based assessment of global protein synthesis in human senescent cells. STAR Protocols, 2(3), 100782. [Link]
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- 4. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
Personal protective equipment for handling D-Propargylglycine methyl ester hcl
Strategic Context & Compound Profile
D-Propargylglycine methyl ester hydrochloride is a specialized non-canonical amino acid derivative. While often utilized as a "click chemistry" handle due to its terminal alkyne group, it possesses significant biological activity that necessitates handling precautions beyond standard laboratory reagents.
-
Chemical Utility: The terminal alkyne serves as a bio-orthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Biological Mechanism: The parent compound, Propargylglycine, is a known suicide inhibitor of cystathionine
-lyase (CSE) [1].[1] Inhibition of CSE disrupts endogenous hydrogen sulfide ( ) signaling, which can alter cardiovascular and neurological function. -
Physical State: White to off-white powder; hygroscopic.
Core Directive: Treat this compound not merely as a chemical irritant, but as a bioactive metabolic modulator. Prevent inhalation and skin absorption to avoid unintended enzyme inhibition.
Risk Assessment & Hazard Analysis
Before selecting PPE, we must analyze the specific hazards inherent to the functional groups of this molecule.
| Functional Group | Hazard Class | Operational Implication |
| Terminal Alkyne | Reactivity | Explosion Risk: Can form shock-sensitive metal acetylides if in contact with copper, silver, or mercury (e.g., drain plumbing) [2]. |
| Methyl Ester | Lipophilicity | Absorption Risk: Increases lipid solubility compared to the free acid, potentially enhancing skin permeation. |
| HCl Salt | Hygroscopy | Aerosol Risk: Absorbs moisture, leading to clumping. Breaking clumps generates fine particulate aerosols that are easily inhaled. |
| Amino Acid Core | Toxicity | Bioactivity: Irreversible inhibition of CSE enzyme; potential respiratory and skin sensitizer [3]. |
Personal Protective Equipment (PPE) Protocol
Do not rely on generic "lab safety" rules. Use this tiered approach based on your specific manipulation.
Tier 1: Standard Handling (Weighing < 100 mg)
For routine preparation of stock solutions in a controlled environment.
-
Hand Protection: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (minimum 5-6 mil) or Polychloroprene.
-
Rationale: The methyl ester modification increases lipophilicity. If DMSO is used as a solvent, it acts as a carrier, driving the compound through standard latex gloves instantly.
-
-
Eye Protection: Chemical Safety Goggles (Indirect Vented).
-
Rationale: Safety glasses are insufficient for fine powders that can drift around side shields.
-
-
Respiratory: Certified Chemical Fume Hood.
-
Note: If a hood is unavailable (strongly discouraged), a half-face respirator with P100 (HEPA) cartridges is required.
-
-
Body: 100% Cotton or Flame-Resistant (Nomex) Lab Coat.
-
Rationale: Synthetic blends can melt if a solvent fire occurs; cotton chars.
-
Tier 2: High-Risk Handling (Spills, Aerosol Generation, > 1g)
For cleaning powder spills or handling bulk quantities where dust generation is visible.
-
Respiratory: Powered Air-Purifying Respirator (PAPR) or Full-Face Respirator with P100/Organic Vapor cartridges.
-
Body: Tyvek® sleeve covers or full disposable coveralls over the lab coat to prevent dust settling on street clothes.
Operational Workflow: Step-by-Step
Phase A: Preparation & Weighing
Goal: Minimize static and aerosolization.
-
Static Control: The HCl salt form is prone to static charge. Use an ionizing bar or anti-static gun inside the fume hood before opening the vial.
-
Spatula Selection: Use Stainless Steel or Plastic spatulas.
-
CRITICAL:NEVER use copper or brass tools. Trace moisture can catalyze acetylide formation on the tool surface.
-
-
Weighing: Place the analytical balance inside the fume hood. If this is impossible, tare the vial inside the hood, add solid, cap tightly, and transport to the balance in a secondary container.
Phase B: Solubilization
Goal: Safe dissolution without splashing.
-
Solvent Choice: The compound is soluble in water, DMSO, and Methanol.
-
Recommendation: Prepare stock solutions in DMSO for biological assays to prevent hydrolysis of the methyl ester, which occurs more rapidly in aqueous buffers.
-
-
Vortexing: Cap the tube tightly before vortexing. Do not vortex open tubes.
Phase C: Visualization of Logic
The following diagram outlines the decision-making process for handling and spill response.
Caption: Operational logic flow emphasizing the prohibition of copper contact and the necessity of tiered PPE based on scale.
Disposal & Emergency Procedures
Disposal Protocol (The "No Copper" Rule)
The most critical logistical failure with alkynes is improper disposal into sink drains.
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a dedicated Solid Hazardous Waste bin. Label explicitly: "Contains Terminal Alkyne - Flammable Solid Hazard."
-
Liquid Waste:
-
Collect in a dedicated organic waste carboy (HDPE or Glass).
-
Strict Prohibition: Do NOT pour aqueous solutions down the sink. Even trace amounts can react with copper plumbing traps over time to form explosive copper acetylides [4].
-
Segregation: Keep separate from waste streams containing heavy metals (Silver, Mercury, Copper).
-
Emergency Spill Response
-
Evacuate: If a large amount (>5g) of powder is aerosolized, evacuate the immediate area to allow dust to settle.
-
PPE Up: Don Tier 2 PPE (Respirator + Double Gloves).
-
Clean Up:
-
Cover the spill with a damp paper towel (water or ethanol) to prevent dust dispersion.
-
Wipe up carefully.[2]
-
Place all materials in a sealable hazardous waste bag.
-
Clean the surface with soap and water to remove the HCl salt residue.
-
References
-
Steegborn, C., et al. (1999).
-Lyase. The Journal of Biological Chemistry. -
BenchChem. (2025). Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel.
-
Fisher Scientific. (2023). Safety Data Sheet: 3-Aminomethylbenzoic acid methyl ester hydrochloride (Analogue Safety Profile).
-
Massachusetts Institute of Technology (MIT) EHS. Procedures for Disposing of Hazardous Waste: Reactive and Explosive Materials.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
